molecular formula C13H20O2 B1665386 4-Heptyloxyphenol CAS No. 13037-86-0

4-Heptyloxyphenol

カタログ番号: B1665386
CAS番号: 13037-86-0
分子量: 208.30 g/mol
InChIキー: HZBABTUFXQLADL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Heptyloxyphenol is an aromatic ether.
a steroidogenic factor-1 inverse agonist;  structure in first source

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

4-heptoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O2/c1-2-3-4-5-6-11-15-13-9-7-12(14)8-10-13/h7-10,14H,2-6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZBABTUFXQLADL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCOC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5022483
Record name 4-Heptyloxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5022483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13037-86-0
Record name 4-(Heptyloxy)phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13037-86-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Heptyloxyphenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013037860
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 4-(heptyloxy)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-Heptyloxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5022483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Heptyloxy)phenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-HEPTYLOXYPHENOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W9GSE02182
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

4-Heptyloxyphenol: A Versatile Building Block in Research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Heptyloxyphenol is an organic compound that has garnered significant interest in various fields of scientific research. Its unique molecular structure, featuring a phenol group and a seven-carbon alkyl chain ether linkage, makes it a valuable precursor and active agent in materials science and medicinal chemistry. This technical guide provides a comprehensive overview of the primary research applications of this compound, with a focus on its role in the development of liquid crystals and its diverse biological activities. Detailed experimental methodologies, quantitative data summaries, and pathway visualizations are presented to facilitate its use in a research setting.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Formula C₁₃H₂₀O₂[1][2]
Molecular Weight 208.3 g/mol [1]
Melting Point 60-63 °C[3][4]
Boiling Point 325.3 °C (estimated)[1][4]
CAS Number 13037-86-0[3][5]

Synthesis of this compound

This compound is commonly synthesized via the Williamson ether synthesis. This method involves the reaction of hydroquinone with a 1-haloheptane (e.g., 1-bromoheptane) in the presence of a base.

Experimental Protocol: Williamson Ether Synthesis
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve hydroquinone in a suitable solvent such as ethanol or acetone.

  • Deprotonation: Add a base, such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH), to the solution to deprotonate one of the hydroxyl groups of the hydroquinone, forming a phenoxide ion.

  • Nucleophilic Attack: Add 1-bromoheptane to the reaction mixture. The phenoxide ion will act as a nucleophile, attacking the electrophilic carbon of the 1-bromoheptane in an Sₙ2 reaction.

  • Reflux: Heat the reaction mixture to reflux for several hours to ensure the completion of the reaction. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove the inorganic salts.

  • Extraction: Evaporate the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent like diethyl ether and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to yield pure this compound.

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_steps Reaction Steps cluster_products Products Hydroquinone Hydroquinone Deprotonation Deprotonation Hydroquinone->Deprotonation HeptylBromide 1-Bromoheptane SN2_Attack SN2 Attack HeptylBromide->SN2_Attack Base Base (e.g., K₂CO₃) Base->Deprotonation Deprotonation->SN2_Attack Phenoxide intermediate Product_Formation Product Formation SN2_Attack->Product_Formation Product This compound Product_Formation->Product Salt Salt (e.g., KBr) Product_Formation->Salt Water Water Product_Formation->Water

Figure 1: Williamson Ether Synthesis Workflow for this compound.

Applications in Liquid Crystal Research

This compound serves as a fundamental building block, or synthon, in the synthesis of more complex calamitic (rod-shaped) liquid crystals.[6][7] The presence of the flexible heptyloxy chain and the rigid phenyl ring contributes to the formation of mesophases, which are states of matter intermediate between conventional liquids and solid crystals.[8][9] These materials are crucial for applications in display technologies and optoelectronic devices.[6]

Derivatives of this compound are often key components in nematic liquid crystal mixtures used in supertwist liquid crystal displays (STN-LCDs).[10] While specific formulations are often proprietary, the general principle involves mixing several liquid crystalline compounds to achieve desired properties such as a broad nematic temperature range, low viscosity, and optimal refractive index anisotropy.[11][12]

Property of Liquid Crystal Mixtures Containing 4-Alkoxyphenol DerivativesTypical Range
Nematic Phase Temperature Range Wide (e.g., -20 to 80 °C)
Viscosity Low (for fast switching times)
Refractive Index Anisotropy (Δn) Optimized for display mode (e.g., 0.1-0.2)

Biological and Pharmacological Research

This compound has demonstrated a range of biological activities, making it a molecule of interest for drug discovery and development professionals.

Anticancer Activity via EGFR Inhibition

Research has indicated that this compound can inhibit the growth of various cancer cells.[1] This activity is attributed to its ability to bind to protein tyrosine kinases and inhibit the epidermal growth factor receptor (EGFR) signaling pathway.[1] The binding is reversible and does not cause permanent damage to the kinase.[1] Inhibition of EGFR signaling disrupts downstream pathways that control cell proliferation and survival, potentially leading to a decrease in tumor size.[1][13][14][15]

EGFR_Signaling_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Heptyloxyphenol This compound Heptyloxyphenol->EGFR Inhibits Grb2_Sos Grb2/Sos Dimerization->Grb2_Sos PI3K PI3K Dimerization->PI3K PLCg PLCγ Dimerization->PLCg Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival PKC PKC PLCg->PKC

Figure 2: Simplified EGFR Signaling Pathway and the inhibitory action of this compound.

A common method to assess EGFR inhibition is a kinase assay, which measures the phosphorylation of a substrate peptide.

  • Plate Preparation: Add the EGFR enzyme, a specific peptide substrate, and varying concentrations of the inhibitor (this compound) to the wells of a microtiter plate.

  • Reaction Initiation: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radiolabeling with ³²P-ATP and autoradiography, or more commonly, using phosphospecific antibodies in an ELISA format or luminescence-based assays like ADP-Glo™.[7][13][16][17][18]

  • Data Analysis: Plot the kinase activity against the inhibitor concentration to determine the IC₅₀ value.

Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis A Prepare reagents: - EGFR Enzyme - Peptide Substrate - this compound (Inhibitor) - ATP B Dispense Enzyme, Substrate, and Inhibitor into microplate wells A->B C Initiate reaction by adding ATP B->C D Incubate at controlled temperature C->D E Stop reaction D->E F Quantify phosphorylated substrate (e.g., ELISA, Luminescence) E->F G Plot data and calculate IC₅₀ F->G

Figure 3: General Experimental Workflow for an EGFR Kinase Inhibition Assay.
Modulation of Steroid Hormone Synthesis

This compound has been identified as a selective inverse agonist at the orphan nuclear receptor Steroidogenic Factor-1 (SF-1).[3] SF-1 is a key regulator of adrenal and gonadal development and steroidogenesis. As an inverse agonist, this compound reduces the constitutive activity of SF-1, thereby inhibiting the expression of SF-1 target genes involved in steroid hormone synthesis.[3] It displays no significant activity at other receptors like estrogen, LRH-1, ROR, ERR, or Nurr receptors, highlighting its selectivity.[3] Additionally, it has been shown to inhibit progesterone receptors.[1]

Target ReceptorActivity of this compoundIC₅₀Reference
Steroidogenic Factor-1 (SF-1) Selective Inverse Agonist50-100 nM[3]
Progesterone Receptor InhibitorNot specified[1]

The Receptor Selection and Amplification Technology (R-SAT®) is a functional cell-based assay used to identify inverse agonists of constitutively active receptors like SF-1.[2][3]

  • Cell Culture: Utilize a cell line (e.g., NIH 3T3 cells) that has been engineered to express SF-1. These cells are dependent on the constitutive activity of SF-1 for their proliferation.

  • Compound Treatment: Treat the cells with various concentrations of this compound.

  • Incubation: Incubate the cells for a period that allows for effects on cell proliferation to become apparent.

  • Proliferation Measurement: Quantify cell proliferation using a standard method, such as a colorimetric assay (e.g., MTT or AlamarBlue) or by measuring DNA synthesis (e.g., BrdU incorporation).

  • Data Analysis: A decrease in cell proliferation in the presence of this compound, compared to a vehicle control, indicates inverse agonist activity. The data is used to generate a dose-response curve and calculate the IC₅₀ value.

Antibacterial Activity

This compound has demonstrated antibacterial properties against several bacterial strains.[19]

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Porphyromonas gingivalis0.10 mM[19]
Streptococcus artemidis0.21 mM[19]
Streptococcus sobrinus0.14 mM[19]

The minimum inhibitory concentration (MIC) is determined using a broth microdilution assay.[6][10][11][14][20]

  • Preparation of Inoculum: Prepare a standardized suspension of the test bacterium in a suitable growth medium (e.g., Mueller-Hinton broth) to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Serial Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of this compound in the growth medium.

  • Inoculation: Add the bacterial inoculum to each well containing the diluted compound. Include a positive control (bacteria with no compound) and a negative control (medium only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacterium.

Conclusion

This compound is a compound with significant utility in both materials science and biological research. Its role as a building block for liquid crystals is well-established, contributing to the development of advanced display technologies. Furthermore, its diverse biological activities, including anticancer, hormonal modulation, and antibacterial effects, present exciting opportunities for the development of new therapeutic agents. The experimental protocols and data presented in this guide offer a solid foundation for researchers looking to explore the potential of this compound in their respective fields. Further research into its mechanisms of action and the development of its derivatives could unlock even more applications in the future.

References

A Comprehensive Technical Guide to the Chemical Properties of 4-Heptyloxyphenol (CAS: 13037-86-0)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical and physical properties of 4-Heptyloxyphenol (CAS Number: 13037-86-0). The information is curated to support research, development, and quality control activities involving this compound. All quantitative data is presented in clear, tabular format for ease of reference and comparison. Detailed experimental protocols for key analytical methods are also provided, alongside graphical representations of relevant biological pathways and experimental workflows.

Chemical and Physical Properties

This compound is an organic compound classified as a 4-alkoxyphenol.[1] It is characterized by a phenol group with a heptyloxy substituent at the para position.[2] This structure imparts both hydrophobic and polar characteristics to the molecule.[2] The compound typically appears as a white to light beige or pale yellow crystalline powder.[2][3][4][5][6]

Identification and Structure
PropertyValueReference
CAS Number 13037-86-0[2][3][4][5][7][8][9][10][11][12][13][14][15][16][17]
Molecular Formula C₁₃H₂₀O₂[2][3][4][5][6][7][9][10][12][13][14][15]
Molecular Weight 208.30 g/mol [2][3][4][6][7][9][10][12][13][14][15]
IUPAC Name 4-(heptyloxy)phenol[9][10]
Synonyms p-(Heptyloxy)phenol, Hydroquinone monoheptyl ether, 4-heptoxyphenol[2][3][4][6][9][16][17]
InChI InChI=1S/C13H20O2/c1-2-3-4-5-6-11-15-13-9-7-12(14)8-10-13/h7-10,14H,2-6,11H2,1H3[2][10][13][17]
InChIKey HZBABTUFXQLADL-UHFFFAOYSA-N[2][10][13]
SMILES CCCCCCCOC1=CC=C(C=C1)O[2][10][12][13][16]
Physical Properties
PropertyValueReference
Melting Point 60-63 °C[3][4][5][8][11][17]
64-65 °C[7]
Boiling Point 307.5 °C (rough estimate)[3][4][8][11][17]
312 °C[7]
325.30 °C[16]
Density 0.9962 g/cm³ (rough estimate)[3][4][8][11][17]
Refractive Index 1.4860 (estimate)[3][4][8][11][17]
pKa 10.35 ± 0.15 (Predicted)[3][4][8][11][17]
LogP 4.01[7]
4.54 (ALOGPS)[1]
4.17 (ChemAxon)[1]
Vapor Pressure 0.000123 mmHg at 25°C[8][17]
Flash Point 144.8 °C[8][16][17]
Solubility and Storage
PropertyValueReference
Solubility Insoluble in water.[7]
Soluble in DMSO (> 10 mM).[3][11]
In DMSO: 100 mg/mL (480.08 mM); requires ultrasonic treatment.[12]
Storage Sealed in a dry, room temperature environment.[3][4][8][11][17]
Store in a cool, dry, well-ventilated area away from incompatible substances.[7]
Powder: -20°C for 3 years; 4°C for 2 years. In solvent: -80°C for 6 months; -20°C for 1 month.[12]

Biological Activity

This compound is a selective inverse agonist at the orphan nuclear receptor steroidogenic factor-1 (SF-1), with an IC₅₀ of 50-100 nM.[3][4] It displays no activity at estrogen, LRH-1, ROR, ERR, or Nurr receptors.[3][4] As an inverse agonist, it inhibits SFRE-mediated transcription.[3][4] SF-1 is a critical transcription factor in the development of adrenal glands and gonads and regulates the expression of genes involved in steroidogenesis.[1][5][10][11][12] The compound has also demonstrated antibacterial activity against Porphyromonas gingivalis, Streptococcus artemidis, and Streptococcus sobrinus.[12]

Signaling Pathway

The following diagram illustrates the inhibitory effect of this compound on the Steroidogenic Factor-1 (SF-1) signaling pathway. In this pathway, SF-1, often activated by the PKA signaling cascade, binds to Steroidogenic Factor Responsive Elements (SFREs) in the promoter regions of target genes, initiating their transcription. As an inverse agonist, this compound binds to SF-1 and prevents this transcriptional activation.

SF1_Pathway cluster_extracellular Extracellular cluster_cell Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Signal Signal (e.g., ACTH) Receptor Receptor Signal->Receptor Binds PKA_pathway PKA Pathway Receptor->PKA_pathway Activates SF1_inactive SF-1 (Inactive) PKA_pathway->SF1_inactive Activates SF1_active SF-1 (Active) SF1_inactive->SF1_active Translocates to Nucleus Transcription_Blocked Transcription Blocked Heptyloxyphenol This compound Heptyloxyphenol->SF1_inactive Binds (Inverse Agonist) SFRE SFRE (DNA) SF1_active->SFRE Binds SF1_active->Transcription_Blocked Inhibits Transcription Target_Genes Target Genes (e.g., CYP enzymes, StAR) SFRE->Target_Genes Promotes Transcription MeltingPoint_Workflow start Start prep Prepare Sample: - Finely powder this compound - Pack into capillary tube (1-2 mm) start->prep setup Setup Apparatus: - Place capillary in heating block prep->setup heat_fast Rapid Heating: - Determine approximate melting range setup->heat_fast heat_slow Slow Heating (1-2 °C/min): - Start below approximate range heat_fast->heat_slow observe Observe Sample: - Record temperature at first liquid formation - Record temperature at complete liquefaction heat_slow->observe end End: - Report melting point range observe->end

References

A Comprehensive Guide to the Nomenclature of 4-Heptyloxyphenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical document provides a detailed overview of the synonyms, alternative names, and chemical identifiers for 4-Heptyloxyphenol. The information is curated to support research, development, and communication within the scientific community by ensuring clarity and precision in substance identification.

Chemical Identity and Structure

This compound is an organic compound classified as an aromatic ether.[1][2] It is characterized by a phenol group where the hydrogen of the hydroxyl group is substituted by a heptyl chain at the para (4) position.[3] This structure imparts both hydrophobic (due to the long alkyl chain) and polar (due to the hydroxyl group) characteristics to the molecule.[3]

Nomenclature and Synonyms

The consistent and accurate naming of chemical compounds is critical for unambiguous scientific communication. This compound is known by a variety of systematic, common, and commercial names. Below is a comprehensive list of these identifiers.

Identifier Type Value Source(s)
IUPAC Name 4-(heptyloxy)phenol[1][4]
CAS Registry Number 13037-86-0[1][2][3][4][5][6][7][8][9][10][11][12]
Molecular Formula C13H20O2[1][2][3][4][5][6][7][8][9][11][12]
Molecular Weight 208.30 g/mol [1][2][4][5][8][11]

A comprehensive list of synonyms and alternative names is provided in the table below for easy reference.

Synonym/Alternative Name Source(s)
4-(Heptyloxy)phenol[1][3][7][8][9][13][14][15]
p-(Heptyloxy)phenol[1][3][7][8][9][10][12][14][15]
4-heptoxyphenol[1][2][6][9][12]
p-Heptoxyphenol[3][7]
Phenol, 4-(heptyloxy)-[1][3][6][7][9][10][12]
Phenol, p-(heptyloxy)-[3][6][7][10]
p-n-Heptyloxyphenol[1][6][9][10][11][12][13]
Hydroquinone Monoheptyl Ether[1][5]
Hydroquinone mono-n-heptyl ether[6][9]
4-(Heptyloxy)benzolol[1][3][9]
AC 45594[2][3][12]
4-n-Heptyloxyphenol[1]
J27.312K[1][10]

Chemical Descriptors and Identifiers

For computational and database purposes, a variety of chemical descriptors are used.

Descriptor Type Value Source(s)
SMILES CCCCCCCOC1=CC=C(C=C1)O[1][3][4][12][13]
InChI InChI=1S/C13H20O2/c1-2-3-4-5-6-11-15-13-9-7-12(14)8-10-13/h7-10,14H,2-6,11H2,1H3[1][3][7][9][12]
InChIKey HZBABTUFXQLADL-UHFFFAOYSA-N[1][3][4][7][12]
ChEBI ID CHEBI:34406[1]
PubChem CID 25641[1]
EC Number 627-297-5[1][9]
RTECS Number SL4860000[6][8]
Beilstein Registry Number 1871129[1][8]

Experimental Data and Applications

While this document focuses on nomenclature, it is noteworthy that this compound is utilized in various research and industrial applications. It has been investigated for its antibacterial activity against pathogens such as P. gingivalis, S. artemidis, and Str. sobrinus.[14] Furthermore, it is described as a selective inverse agonist at the orphan nuclear receptor steroidogenic factor-1 (SF-1).[2] The compound is also used as an intermediate in organic synthesis and in the formulation of certain materials.[3]

The physical properties of this compound are reported as a white to light beige crystalline powder or an off-white powder.[2][6] The melting point is cited to be in the range of 60-63 °C or 64-65 °C.[6][8]

Logical Relationships in Chemical Identification

The accurate identification of a chemical substance relies on a hierarchical and interconnected set of identifiers. The relationship between these identifiers can be visualized as a workflow, ensuring that a researcher can cross-reference and verify the identity of this compound from various starting points.

G cluster_name Chemical Name & Structure cluster_identifiers Registry & Database Identifiers cluster_descriptors Computational Descriptors This compound This compound Structure C13H20O2 This compound->Structure CAS_Number CAS: 13037-86-0 This compound->CAS_Number SMILES SMILES Structure->SMILES PubChem_CID PubChem CID: 25641 CAS_Number->PubChem_CID ChEBI_ID ChEBI: 34406 PubChem_CID->ChEBI_ID InChI InChI SMILES->InChI InChIKey InChIKey InChI->InChIKey

Caption: Logical workflow for the identification of this compound.

References

Historical literature review of 4-Heptyloxyphenol studies.

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the historical and current scientific literature on 4-Heptyloxyphenol (CAS: 13037-86-0). It consolidates key findings on its physicochemical properties, synthesis, biological activities, and potential metabolic pathways. The information is presented to support ongoing research and development efforts in related fields.

Physicochemical and Structural Properties

This compound, also known as p-(heptyloxy)phenol, is an aromatic ether classified chemically as a 4-alkoxyphenol. It consists of a phenol ring where the hydrogen of the hydroxyl group at position 4 is substituted with a heptyl chain. The compound typically appears as a white to light beige crystalline powder.

Table 1: Physicochemical Properties of this compound

Property Value Source(s)
Molecular Formula C₁₃H₂₀O₂
Molecular Weight 208.30 g/mol
Melting Point 60-63 °C
Boiling Point ~307.5 - 312 °C (estimate) N/A
pKa (Strongest Acidic) 9.93 - 10.35 (Predicted) N/A
LogP (Octanol-Water Partition Coefficient) 4.01 - 4.54 (Predicted) N/A
Appearance White to light beige crystalline powder
Solubility Insoluble in water N/A
IUPAC Name 4-heptoxyphenol
SMILES CCCCCCCOC1=CC=C(C=C1)O

| InChIKey | HZBABTUFXQLADL-UHFFFAOYSA-N | |

Synthesis and Experimental Protocols

The most common method for synthesizing this compound is the Williamson ether synthesis . This reaction involves the O-alkylation of a phenol derivative.

Experimental Protocol: General Williamson Ether Synthesis for this compound

This protocol is a generalized procedure based on established methods for the synthesis of 4-alkoxyphenols.

  • Deprotonation: Hydroquinone (1 equivalent), the starting phenol, is dissolved in a suitable polar aprotic solvent such as acetonitrile or THF. A base (1.2-2 equivalents), typically potassium carbonate (K₂CO₃) or sodium hydride (NaH), is added to the suspension to deprotonate the phenolic hydroxyl group, forming a phenoxide nucleophile. The mixture is stirred at room temperature or 0 °C for 1-2 hours.

  • Alkylation: A heptyl halide (1 equivalent), such as 1-bromoheptane or 1-iodoheptane, is added to the reaction mixture. The reaction proceeds via an Sₙ2 mechanism where the phenoxide attacks the primary alkyl halide. The mixture is stirred for 4-6 hours, and the reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, inorganic salts are removed by filtration. The filtrate is then washed sequentially with water and a brine solution.

  • Purification: The organic layer is dried over an anhydrous salt like sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product is then purified, typically by column chromatography on silica gel, to yield pure this compound.

Synthesis_Workflow Reactants Hydroquinone + 1-Bromoheptane Reaction Sₙ2 Reaction (Stirring, RT) Reactants->Reaction Add Base Base K₂CO₃ or NaH in Acetonitrile/THF Base->Reaction Workup Filtration & Aqueous Wash Reaction->Workup Reaction complete Purification Column Chromatography Workup->Purification Product This compound Purification->Product

A generalized workflow for the Williamson ether synthesis of this compound.

Biological Activity and Signaling Pathways

The primary biological activity identified for this compound is its role as a selective inverse agonist of the orphan nuclear receptor, Steroidogenic Factor-1 (SF-1, NR5A1).

3.1. Inverse Agonism of Steroidogenic Factor-1 (SF-1)

SF-1 is a key transcriptional regulator essential for the development of adrenal and gonadal glands and the control of steroid hormone synthesis. Unlike many nuclear receptors, SF-1 is constitutively active, meaning it promotes gene transcription without a known natural ligand. An inverse agonist is a compound that binds to the same receptor as an agonist but induces an opposite pharmacological response.

This compound has been identified as a potent and selective SF-1 inverse agonist with an IC₅₀ value in the range of 50-100 nM. It has been shown to inhibit the expression of SF-1 target genes, thereby reducing the production of steroid hormones.

Table 2: Biological Activity Data

Target Activity Potency (IC₅₀) Selectivity Source(s)
Steroidogenic Factor-1 (SF-1, NR5A1) Inverse Agonist 50-100 nM No activity at Estrogen, LRH-1, ROR, ERR, or Nurr receptors

| Adrenocortical Carcinoma Cells (e.g., H295R) | Anti-proliferative | 7.3 µM | Also affects SF-1 negative cell lines, suggesting off-target effects at higher concentrations | |

SF1_Pathway SF1 SF-1 Receptor (Constitutively Active) SFRE SF-1 Response Element (SFRE in DNA) SF1->SFRE Binds to Transcription Target Gene Transcription SFRE->Transcription Initiates Steroidogenesis Steroid Hormone Production Transcription->Steroidogenesis Leads to Heptyloxyphenol This compound Heptyloxyphenol->SF1 Binds and Inactivates

Inverse agonist action of this compound on the SF-1 signaling pathway.

Experimental Protocol: SF-1 Inverse Agonist Transcriptional Assay

A common method to evaluate SF-1 inverse agonism is a cell-based reporter gene assay.

  • Cell Culture and Transfection: HEK293T or a similar cell line is cultured under standard conditions. The cells are co-transfected with two plasmids: one containing the full-length human SF-1 gene and another containing a luciferase reporter gene under the control of a promoter with multiple SF-1 response elements (SFREs).

  • Compound Treatment: Following transfection, the cells are treated with varying concentrations of this compound (e.g., in a 9-point dose-response series starting from 10 µM) or a vehicle control (DMSO) for 20-24 hours.

  • Luciferase Assay: After incubation, the cells are lysed, and a luciferase substrate (like luciferin) is added. The resulting luminescence, which is proportional to the transcriptional activity of SF-1, is measured using a luminometer.

  • Data Analysis: The luminescence signal from treated cells is compared to the vehicle control. A decrease in signal indicates inverse agonist activity. The data is plotted to determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of SF-1's constitutive activity.

Potential Metabolic Pathways

While specific metabolic studies on this compound are not extensively documented, its metabolism can be inferred from studies on structurally similar 4-alkoxyphenols and other phenolic compounds. The primary site of metabolism for such compounds is the liver, involving Phase I and Phase II enzymatic reactions.

  • Phase I Metabolism: This phase typically involves oxidation reactions catalyzed by cytochrome P450 (CYP) enzymes in liver microsomes. For this compound, this could involve O-dealkylation of the heptyl chain to form hydroquinone, or hydroxylation on the aromatic ring or the alkyl chain.

  • Phase II Metabolism: The hydroxylated metabolites from Phase I are then conjugated with endogenous molecules to increase their water solubility and facilitate excretion. Common conjugation reactions include glucuronidation (via UDP-glucuronosyltransferases) and sulfation (via sulfotransferases).

The Biological Activity and Mechanism of Action of 4-Heptyloxyphenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Heptyloxyphenol, a member of the 4-alkoxyphenol class of organic compounds, has emerged as a molecule of significant interest across various scientific disciplines, including pharmacology, microbiology, and oncology. This technical guide provides a comprehensive overview of the current understanding of the biological activities and mechanisms of action of this compound. It consolidates available quantitative data, details established and putative mechanisms of action, and provides insights into the experimental methodologies used to elucidate its biological profile. This document is intended to serve as a foundational resource for researchers and professionals involved in the exploration and development of novel therapeutic agents.

Introduction

This compound is an aromatic ether characterized by a heptyloxy group attached to a phenol ring. Its structure imparts a lipophilic character that facilitates interaction with cellular membranes and intracellular targets, underpinning its diverse biological activities. This guide will delve into its established antibacterial and anticancer properties, as well as its activity as an endocrine disruptor through the modulation of nuclear receptor signaling.

Biological Activities of this compound

Antibacterial Activity

This compound has demonstrated notable antibacterial efficacy against a range of pathogenic bacteria, particularly those implicated in oral diseases.

Table 1: Antibacterial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Porphyromonas gingivalis0.10 mM[1][2]
Slackia artemidis0.21 mM[1][2]
Streptococcus sobrinus0.14 mM[1][2]
Anticancer Activity

Preliminary evidence suggests that this compound possesses anti-proliferative effects against various cancer cell lines. This activity is attributed to its ability to interfere with critical signaling pathways involved in cancer cell growth and survival.

Endocrine Disrupting Activity

This compound has been identified as a selective inverse agonist of the orphan nuclear receptor, Steroidogenic Factor-1 (SF-1). This interaction can modulate steroidogenesis and other SF-1-mediated physiological processes.

Table 2: Endocrine Disrupting Activity of this compound

TargetActivityIC50Reference
Steroidogenic Factor-1 (SF-1)Selective Inverse Agonist50 - 100 nM[3][4]

Mechanisms of Action

Antibacterial Mechanism of Action

The primary antibacterial mechanism of this compound is believed to be the disruption of bacterial cell membrane integrity. Its lipophilic nature allows it to intercalate into the lipid bilayer, leading to increased permeability, leakage of intracellular components, and ultimately, cell death.

cluster_membrane Bacterial Cell Membrane Membrane Lipid Bilayer Increased Permeability Disruption Disruption of Membrane Integrity Membrane:f1->Disruption 4_Heptyloxyphenol This compound 4_Heptyloxyphenol->Membrane:f0 Intercalation Leakage Leakage of Intracellular Components Disruption->Leakage Cell_Death Bacterial Cell Death Leakage->Cell_Death

Caption: Proposed antibacterial mechanism of this compound.

Anticancer Mechanism of Action

The anticancer effects of this compound are hypothesized to involve the inhibition of key signaling pathways that are often dysregulated in cancer, such as the Epidermal Growth Factor Receptor (EGFR) pathway. By binding to and inhibiting EGFR, this compound may block downstream signaling cascades responsible for cell proliferation and survival.

4_Heptyloxyphenol This compound EGFR EGFR 4_Heptyloxyphenol->EGFR Inhibition PI3K PI3K EGFR->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Activation

Caption: Postulated inhibition of the EGFR signaling pathway by this compound.

Mechanism of Endocrine Disruption

This compound acts as a selective inverse agonist of SF-1. This means it binds to the receptor and reduces its basal constitutive activity, thereby inhibiting the transcription of SF-1 target genes involved in steroidogenesis.

cluster_nucleus Nucleus SF1 SF-1 Receptor Target_Gene Target Gene (e.g., for Steroidogenesis) SF1->Target_Gene Inhibits Binding Transcription Transcription Target_Gene->Transcription Inhibition 4_Heptyloxyphenol This compound 4_Heptyloxyphenol->SF1 Binds as Inverse Agonist

Caption: Mechanism of SF-1 inverse agonism by this compound.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)
  • Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a common technique.

  • Methodology:

    • A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate containing a suitable bacterial growth medium (e.g., Brain Heart Infusion broth for oral bacteria).

    • Each well is inoculated with a standardized suspension of the test bacterium (e.g., 5 x 10^5 CFU/mL).

    • Positive (no drug) and negative (no bacteria) control wells are included.

    • The plate is incubated under appropriate conditions (e.g., anaerobically for P. gingivalis at 37°C for 24-48 hours).

    • The MIC is determined as the lowest concentration of this compound in which no visible bacterial growth is observed.

Cell Proliferation Assay (MTT Assay)
  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Methodology:

    • Cancer cells (e.g., HeLa, MCF-7) are seeded in a 96-well plate and allowed to adhere overnight.

    • The cells are then treated with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

    • After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL).

    • The plate is incubated for a further 2-4 hours to allow the formation of formazan crystals.

    • The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The results are expressed as a percentage of cell viability compared to the untreated control.

Steroidogenic Factor-1 (SF-1) Inverse Agonist Assay (Reporter Gene Assay)
  • Principle: This assay measures the ability of a compound to inhibit the constitutive activity of the SF-1 receptor. A reporter gene (e.g., luciferase) is placed under the control of an SF-1 responsive element.

  • Methodology:

    • A suitable mammalian cell line (e.g., HEK293T) is co-transfected with an expression vector for human SF-1 and a reporter plasmid containing an SF-1 response element driving the expression of a reporter gene.

    • The transfected cells are then treated with various concentrations of this compound.

    • After an appropriate incubation period, the cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured.

    • A decrease in reporter gene activity in the presence of this compound indicates inverse agonist activity. The IC50 value is calculated from the dose-response curve.

Conclusion and Future Directions

This compound presents a promising scaffold for the development of novel therapeutic agents, particularly in the areas of infectious diseases and oncology. Its multifaceted biological activity warrants further investigation to fully elucidate its mechanisms of action and to explore its therapeutic potential. Future research should focus on:

  • Comprehensive structure-activity relationship (SAR) studies to optimize its potency and selectivity.

  • In vivo studies to evaluate its efficacy and safety in animal models.

  • Detailed investigation of its effects on a wider range of bacterial and cancer cell types.

  • Exploration of its potential synergistic effects when combined with existing therapeutic agents.

This guide provides a solid foundation for these future endeavors, summarizing the current knowledge and highlighting the key areas for further research and development.

References

Investigating 4-Heptyloxyphenol as a Steroidogenic Factor-1 (SF-1) Inverse Agonist: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Steroidogenic Factor-1 (SF-1), a constitutively active orphan nuclear receptor, is a master regulator of endocrine development and steroidogenesis. Its role in the pathophysiology of adrenal and gonadal diseases, including adrenocortical carcinoma, has made it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of 4-Heptyloxyphenol (also known as AC-45594), a pioneering synthetic inverse agonist of SF-1. We will explore its discovery, mechanism of action, and the experimental methodologies used to characterize its activity. This document is intended to serve as a comprehensive resource for researchers investigating SF-1 modulation and developing novel therapeutics targeting this critical transcription factor.

Introduction to Steroidogenic Factor-1 (SF-1)

Steroidogenic Factor-1 (SF-1), encoded by the NR5A1 gene, is a member of the nuclear receptor superfamily. Unlike typical nuclear receptors that are activated by a ligand, SF-1 exhibits high constitutive activity. It plays an indispensable role in the development and function of the adrenal glands, gonads, pituitary, and ventromedial hypothalamus. SF-1 binds to specific DNA response elements as a monomer to regulate the transcription of a host of target genes, including those encoding steroidogenic enzymes and proteins involved in hormone production.

The constitutive nature of SF-1 activity has made the discovery of inverse agonists, molecules that suppress this basal activity, a key strategy for therapeutic intervention in diseases driven by SF-1 overexpression or dysregulation.

This compound: A First-in-Class SF-1 Inverse Agonist

This compound was identified as the first synthetic inverse agonist of SF-1 through the screening of a chemical library of drug-like small molecules. This discovery provided a crucial tool for the pharmacological modulation of SF-1 and validated the feasibility of targeting its constitutive activity.

Quantitative Data on this compound Activity

The following table summarizes the available quantitative data for the inverse agonist activity of this compound against SF-1. The primary method for its identification and initial characterization was the Receptor Selection and Amplification Technology (R-SAT) assay.

Compound Assay Type Cell Line Parameter Value Reference
This compound (AC-45594)R-SATNIH 3T3IC507.3 µM

Note: Further quantitative data from orthogonal assays such as reporter gene assays or binding assays would be beneficial for a more comprehensive characterization of this compound's potency and efficacy.

Effect on SF-1 Target Gene Expression

Treatment with this compound has been shown to inhibit the expression of several known SF-1 target genes. This provides functional evidence of its inverse agonist activity in a physiological context. For example, in human adrenocortical H295R cells, this compound and its analogs have been demonstrated to down-regulate the expression of Steroidogenic Acute Regulatory Protein (StAR), a critical component in steroid hormone synthesis.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. This section provides representative protocols for key experiments used in the characterization of SF-1 inverse agonists like this compound.

Receptor Selection and Amplification Technology (R-SAT) Assay

The R-SAT assay is a functional, cell-based high-throughput screening method used to identify modulators of receptor activity. It leverages the principle that agonist activation of a receptor can lead to cell proliferation, while an inverse agonist will suppress the constitutive activity and thus, cell growth.

Principle: NIH 3T3 cells are co-transfected with an expression vector for human SF-1 and a reporter construct. The constitutive activity of SF-1 drives a low level of cell proliferation. Inverse agonists will inhibit this proliferation, which can be quantified.

Protocol:

  • Cell Culture and Transfection:

    • Culture NIH 3T3 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and penicillin/streptomycin.

    • For transfection in a 96-well plate format, seed cells at a density of 5,000 cells per well.

    • Prepare a transfection mixture containing an expression vector for full-length human SF-1 and a suitable reporter plasmid. Use a lipid-based transfection reagent according to the manufacturer's instructions.

    • Incubate the cells with the transfection mixture for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in assay medium (DMEM with reduced serum, e.g., 0.5% FBS).

    • After the transfection period, replace the medium with the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control if available.

    • Incubate the cells with the compound for 72-96 hours.

  • Quantification of Cell Proliferation:

    • After the incubation period, quantify cell viability/proliferation using a suitable method, such as the addition of a resazurin-based reagent (e.g., alamarBlue) or a luminescent cell viability assay (e.g., CellTiter-Glo®).

    • Measure the signal using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control.

    • Plot the normalized response against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

SF-1 Luciferase Reporter Gene Assay

This assay directly measures the transcriptional activity of SF-1 in response to a test compound.

Principle: A reporter gene (e.g., firefly luciferase) is placed under the control of a promoter containing SF-1 response elements. Cells

In-Depth Technical Guide: Evaluating the Antibacterial Properties of 4-Heptyloxyphenol Against Oral Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

The oral cavity harbors a complex microbial ecosystem, and dysbiosis within this community can lead to prevalent diseases such as dental caries and periodontitis. The search for novel antimicrobial agents to combat oral pathogens is a significant area of research. This technical guide outlines a comprehensive framework for the in vitro evaluation of the antibacterial properties of 4-Heptyloxyphenol, a phenolic compound, against key oral bacteria. While specific studies on the efficacy of this compound against oral pathogens are not currently available in the public domain, this document provides the detailed experimental protocols and data presentation structures necessary to conduct such an investigation. The methodologies detailed herein cover the determination of minimum inhibitory and bactericidal concentrations, assessment of antibiofilm activity, and evaluation of cytotoxicity against human oral cells. Furthermore, this guide presents visual workflows and discusses the putative mechanism of action for phenolic compounds, providing a complete blueprint for the preclinical assessment of this compound as a potential oral antimicrobial agent.

Introduction

Oral diseases, primarily driven by bacterial biofilms known as dental plaque, represent a significant global health burden. Key pathogens such as Streptococcus mutans, a primary etiological agent of dental caries, and Porphyromonas gingivalis, a major contributor to periodontitis, are the focus of extensive research for targeted antimicrobial therapies. Phenolic compounds have garnered considerable interest due to their broad-spectrum antimicrobial activities.

This compound, a derivative of phenol, presents a chemical structure that suggests potential antibacterial efficacy. The lipophilicity of phenolic compounds is a key determinant of their antibacterial activity, with an optimal logarithm of the octanol/water partition coefficient (log P) of approximately 7.9 for activity against Streptococcus mutans and 5.5 for Fusobacterium nucleatum. The primary mechanism of action for phenolic compounds is believed to be the disruption of the lipid-protein interface of the bacterial cell membrane.

This guide provides a detailed roadmap for the comprehensive in vitro evaluation of this compound against a panel of clinically relevant oral bacteria. The following sections detail the requisite experimental protocols, data presentation formats, and visual representations of experimental workflows.

Quantitative Data Presentation

Effective evaluation of an antimicrobial agent requires the systematic collection and clear presentation of quantitative data. The following tables are provided as templates for summarizing the experimental findings for this compound.

Table 1: Planktonic Susceptibility Testing of this compound against Oral Bacteria

Oral PathogenGram StainMinimum Inhibitory Concentration (MIC) (µg/mL)Minimum Bactericidal Concentration (MBC) (µg/mL)
Streptococcus mutansPositive
Streptococcus sobrinusPositive
Streptococcus salivariusPositive
Streptococcus sanguinisPositive
Enterococcus faecalisPositive
Lactobacillus paracaseiPositive
Porphyromonas gingivalisNegative
Aggregatibacter actinomycetemcomitansNegative
Fusobacterium nucleatumNegative

Table 2: Antibiofilm Activity of this compound against Oral Bacteria

Oral PathogenBiofilm Inhibition (%) at MICBiofilm Inhibition (%) at 1/2 MICBiofilm Eradication (%) at 4x MIC
Streptococcus mutans
Porphyromonas gingivalis
Aggregatibacter actinomycetemcomitans

Table 3: Cytotoxicity of this compound on Human Gingival Fibroblasts (HGFs)

Concentration (µg/mL)Cell Viability (%)Cytotoxicity Classification
0 (Control)100Non-cytotoxic

Cytotoxicity Classification: >90% cell viability = Non-cytotoxic; 60-90% = Mildly cytotoxic; 30-60% = Moderately cytotoxic; <30% = Severely cytotoxic.

Experimental Protocols

The following are detailed protocols for the essential in vitro assays to determine the antibacterial, antibiofilm, and cytotoxic properties of this compound.

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

The broth microdilution method is a standardized and widely used technique to determine the MIC of an antimicrobial agent.

Protocol:

  • Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to create a high-concentration stock solution. Further dilutions should be made in the appropriate bacterial growth medium.

  • Preparation of Microtiter Plates: Dispense 100 µL of sterile bacterial growth medium into all wells of a 96-well microtiter plate.

  • Serial Dilutions: Add 100 µL of the this compound working solution to the first column of wells. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, across the plate. Discard the final 100 µL from the last dilution column.

  • Inoculum Preparation: Culture the test oral bacteria to the mid-logarithmic phase. Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL. Include a positive control (medium with bacteria, no compound) and a negative control (medium only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours under appropriate atmospheric conditions (aerobic or anaerobic, depending on the bacterium).

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

  • MBC Determination: To determine the MBC, subculture 10 µL from each well that shows no visible growth onto an appropriate agar medium. Incubate the agar plates at 37°C for 24-48 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Biofilm Inhibition and Eradication Assay (Crystal Violet Method)

This assay quantifies the ability of this compound to prevent biofilm formation and eradicate established biofilms.

Protocol:

  • Biofilm Formation: Grow oral bacteria in a suitable medium in a 96-well flat-bottom microtiter plate. For inhibition assays, add varying concentrations of this compound along with the bacterial inoculum. For eradication assays, allow the biofilm to form for 24-48 hours before adding the compound.

  • Incubation: Incubate the plates at 37°C for 24-48 hours.

  • Washing: Gently remove the planktonic bacteria by washing the wells with phosphate-buffered saline (PBS).

  • Fixation: Fix the biofilms with methanol for 15 minutes.

  • Staining: Stain the biofilms with 0.1% crystal violet solution for 15-30 minutes at room temperature.

  • Washing: Wash the wells again with PBS to remove excess stain.

  • Solubilization: Solubilize the bound crystal violet with 30% acetic acid or ethanol.

  • Quantification: Measure the absorbance of the solubilized stain at a wavelength of 590 nm using a microplate reader. The percentage of inhibition or eradication is calculated relative to the untreated control.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of a compound on mammalian cells, such as human gingival fibroblasts (HGFs).

Protocol:

  • Cell Seeding: Seed HGFs into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Exposure: Replace the culture medium with fresh medium containing various concentrations of this compound. Incubate for 24 or 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Cell Viability Calculation: The percentage of cell viability is calculated as (Absorbance of treated cells / Absorbance of control cells) x 100.

Visualization of Methodologies and Logical Relationships

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflows and the logical framework for evaluating this compound.

Experimental_Workflow_MIC_MBC cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare this compound Stock Solution D Serial Dilution of Compound A->D B Prepare Bacterial Inoculum E Inoculation of Bacteria B->E C Prepare 96-well Plate with Media C->D D->E F Incubation (18-24h, 37°C) E->F G Read MIC (Visual Inspection) F->G H Subculture on Agar Plates G->H I Incubate Agar Plates (24-48h, 37°C) H->I J Determine MBC (≥99.9% killing) I->J

Workflow for MIC and MBC Determination.

Biofilm_Inhibition_Assay A Inoculate Bacteria with This compound in 96-well Plate B Incubate (24-48h, 37°C) to Allow Biofilm Formation A->B C Wash with PBS to Remove Planktonic Cells B->C D Fix with Methanol C->D E Stain with 0.1% Crystal Violet D->E F Wash with PBS to Remove Excess Stain E->F G Solubilize Stain with Acetic Acid/Ethanol F->G H Measure Absorbance at 590 nm G->H I Calculate % Biofilm Inhibition H->I

Biofilm Inhibition Assay Workflow.

Cytotoxicity_Assay_Workflow A Seed Human Gingival Fibroblasts in 96-well Plate B Incubate (24h) for Cell Attachment A->B C Expose Cells to this compound (24-48h) B->C D Add MTT Reagent and Incubate (4h) C->D E Solubilize Formazan Crystals with DMSO D->E F Measure Absorbance at 570 nm E->F G Calculate % Cell Viability F->G

MTT Cytotoxicity Assay Workflow.

Putative Mechanism of Action

While the specific molecular targets of this compound in oral bacteria have not been elucidated, the mechanism of action for phenolic compounds, in general, is attributed to their interaction with the bacterial cell membrane. As nonionic surface-active agents, they are thought to disrupt the lipid-protein interface, leading to a loss of membrane integrity, leakage of intracellular components, and ultimately, cell death. The length of the alkyl chain in alkoxy phenols influences their lipophilicity, which in turn affects their ability to partition into the bacterial membrane.

Further studies, such as membrane potential assays, membrane permeability assays using fluorescent probes, and electron microscopy, would be necessary to confirm this mechanism for this compound.

Conclusion and Future Directions

This technical guide provides a robust framework for the initial in vitro evaluation of this compound as a potential antibacterial agent against oral pathogens. The detailed protocols for determining MIC, MBC, antibiofilm activity, and cytotoxicity are essential for generating the foundational data required for further drug development. The provided templates for data presentation and visual workflows aim to streamline the research process.

Crucially, future research must be conducted to generate specific data on the efficacy of this compound against a diverse panel of oral bacteria. Should the in vitro data prove promising, subsequent studies should focus on elucidating the precise mechanism of action, evaluating its efficacy in multi-species biofilm models that more closely mimic the oral environment, and assessing its in vivo safety and efficacy in appropriate animal models of oral diseases. The systematic application of the methodologies outlined in this guide will be instrumental in determining the therapeutic potential of this compound in oral healthcare.

Applications of 4-Heptyloxyphenol in Materials Science and Liquid Crystals: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Heptyloxyphenol is an organic compound belonging to the 4-alkoxyphenol class, characterized by a heptyl ether group attached to a phenol ring. Its molecular structure, consisting of a rigid aromatic core and a flexible alkyl chain, makes it a valuable precursor and component in the synthesis of advanced materials, most notably liquid crystals. This technical guide provides an in-depth overview of the applications of this compound in materials science, with a particular focus on its role in the field of liquid crystals. The document details its synthesis, physical properties, and its utility in the formulation of liquid crystal mixtures and polymer-dispersed liquid crystal (PDLC) technologies.

Core Concepts in Liquid Crystal Science

Liquid crystals represent a state of matter that exhibits properties between those of conventional liquids and solid crystals.[1] Molecules that form liquid crystal phases, known as mesogens, possess a degree of orientational order but lack long-range positional order.[1] The liquid crystalline phase, or mesophase, is typically observed within a specific temperature range between the solid and isotropic liquid states.

Key mesophases relevant to the applications of this compound and its derivatives include:

  • Nematic (N) Phase: The least ordered liquid crystal phase, where the molecules have a long-range orientational order (tend to point in the same direction, defined by a director), but no positional order.

  • Smectic (Sm) Phase: In addition to orientational order, molecules in the smectic phase exhibit a degree of positional order, arranging themselves in layers.

The transition between these phases occurs at specific temperatures and is a critical characteristic of a liquid crystalline material. The design and synthesis of new liquid crystal molecules often involve modifying their molecular structure, such as by altering terminal alkyl chains, to control these transition temperatures and other physical properties.

Synthesis of this compound

The primary method for the synthesis of this compound and other 4-alkoxyphenols is the Williamson ether synthesis . This well-established organic reaction involves the reaction of an alcohol with an alkyl halide in the presence of a base to form an ether.

Experimental Protocol: Williamson Ether Synthesis of this compound

This protocol describes a general procedure for the synthesis of this compound based on the Williamson ether synthesis.

Materials:

  • Hydroquinone

  • 1-Bromoheptane

  • Potassium Carbonate (K₂CO₃) or Sodium Hydroxide (NaOH)

  • Acetone or Ethanol (solvent)

  • Diethyl ether (for extraction)

  • Hydrochloric acid (HCl, dilute solution for neutralization)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) (drying agent)

Procedure:

  • Deprotonation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve hydroquinone (1 equivalent) in a suitable solvent such as acetone or ethanol.

  • Add a base, such as potassium carbonate (2 equivalents) or sodium hydroxide (1 equivalent), to the solution to deprotonate one of the phenolic hydroxyl groups, forming the phenoxide.

  • Alkylation: Add 1-bromoheptane (1 equivalent) to the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain it at this temperature for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. If a solid precipitate (e.g., potassium bromide) has formed, remove it by filtration.

  • Remove the solvent from the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in diethyl ether and wash it with water. Neutralize any excess base by washing with a dilute solution of hydrochloric acid.

  • Wash the organic layer with a brine solution.

  • Drying and Purification: Dry the organic layer over an anhydrous drying agent like magnesium sulfate. Filter off the drying agent and evaporate the solvent to obtain the crude product.

  • The crude this compound can be further purified by column chromatography on silica gel or by recrystallization.

Logical Workflow for Williamson Ether Synthesis

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_process Reaction Steps cluster_workup Work-up & Purification Hydroquinone Hydroquinone Deprotonation Deprotonation of Hydroquinone Hydroquinone->Deprotonation Bromoheptane 1-Bromoheptane Alkylation SN2 Attack by Phenoxide Bromoheptane->Alkylation Base Base (e.g., K₂CO₃) Base->Deprotonation Solvent Solvent (e.g., Acetone) Solvent->Deprotonation Deprotonation->Alkylation Reflux Reflux Alkylation->Reflux Filtration Filtration Reflux->Filtration Extraction Extraction Filtration->Extraction Drying Drying Extraction->Drying Purification Purification (Chromatography/Recrystallization) Drying->Purification Product This compound Purification->Product

Caption: Workflow of the Williamson ether synthesis for this compound.

Physicochemical and Liquid Crystalline Properties

The length of the alkyl chain in 4-alkoxyphenols plays a crucial role in determining their mesomorphic properties. Generally, as the alkyl chain length increases, the melting point tends to decrease, and the stability of the mesophase is enhanced. For instance, in the homologous series of 4-n-alkoxy-4'-cyanobiphenyls (nOCB), the clearing point (the temperature at which the liquid crystal transitions to an isotropic liquid) shows an odd-even effect, where homologues with an odd number of carbon atoms in the alkoxy chain have different transition temperatures than those with an even number.

A structurally related compound, 4-n-heptyloxy-4´-cyanobiphenyl (7OCB) , which incorporates the 4-heptyloxyphenyl group, exhibits liquid crystalline behavior. Its phase transition temperatures have been reported as:

  • Crystal to Nematic (T_CN): 53.5 °C

  • Nematic to Isotropic (T_NI): 75.0 °C[2]

This data suggests that the 4-heptyloxy group is effective in promoting a nematic liquid crystal phase within a useful temperature range.

Quantitative Data for a Related 4-Heptyloxy Compound
Compound NameCrystal to Nematic Transition (°C)Nematic to Isotropic Transition (°C)
4-n-heptyloxy-4´-cyanobiphenyl (7OCB)53.5[2]75.0[2]

Applications in Materials Science

The primary application of this compound in materials science is as a synthon for the creation of more complex liquid crystal molecules. The terminal hydroxyl group provides a reactive site for esterification or etherification, allowing for the attachment of other molecular fragments to build molecules with desired mesomorphic and physical properties.

Polymer Dispersed Liquid Crystals (PDLCs)

One of the significant applications of liquid crystals derived from precursors like this compound is in Polymer Dispersed Liquid Crystals (PDLCs) . PDLCs are composite materials consisting of micro-sized droplets of a liquid crystal dispersed within a solid polymer matrix. These materials can be switched between a light-scattering (opaque) state and a transparent state by the application of an electric field.

Fabrication of PDLC Films:

The most common method for preparing PDLC films is Polymerization-Induced Phase Separation (PIPS) .

Experimental Protocol: Preparation of a PDLC Film (General)

Materials:

  • Nematic liquid crystal mixture (e.g., containing derivatives of this compound)

  • Photopolymerizable monomer (e.g., an acrylate monomer)

  • Cross-linking agent

  • Photoinitiator

  • Two transparent conducting substrates (e.g., indium tin oxide (ITO) coated glass)

  • Spacers of a defined thickness

Procedure:

  • Preparation of the Precursor Mixture: A homogeneous mixture of the liquid crystal, monomer, cross-linking agent, and photoinitiator is prepared.

  • Cell Assembly: The precursor mixture is sandwiched between two transparent conducting substrates separated by spacers to control the film thickness.

  • Photopolymerization: The cell is exposed to ultraviolet (UV) light to initiate the polymerization of the monomer.

  • Phase Separation: As the polymer network forms, the liquid crystal becomes immiscible and separates into microdroplets within the polymer matrix. The size and morphology of these droplets are influenced by factors such as the curing temperature, UV intensity, and the composition of the precursor mixture.

PDLC Switching Mechanism

PDLC_Switching Random_LC Randomly Oriented Liquid Crystal Droplets Scattering Light Scattering Random_LC->Scattering Aligned_LC Aligned Liquid Crystal Droplets Random_LC->Aligned_LC Apply Voltage Opaque Opaque Appearance Scattering->Opaque Aligned_LC->Random_LC Remove Voltage Transmission Light Transmission Aligned_LC->Transmission Transparent Transparent Appearance Transmission->Transparent

Caption: Switching mechanism of a Polymer Dispersed Liquid Crystal (PDLC) device.

In the "OFF" state (no applied voltage), the liquid crystal directors within the droplets are randomly oriented. This mismatch in the refractive indices between the liquid crystal droplets and the polymer matrix causes strong scattering of incident light, resulting in a translucent or opaque appearance.

When a voltage is applied across the film, the liquid crystal directors align with the electric field. If the ordinary refractive index of the liquid crystal is matched to the refractive index of the polymer, light can pass through the film with minimal scattering, leading to a transparent state.

Characterization Techniques

The mesomorphic and physical properties of liquid crystals derived from this compound are typically characterized using a variety of analytical techniques:

  • Polarized Optical Microscopy (POM): Used to observe the textures of different liquid crystal phases, which are characteristic of the molecular arrangement.

  • Differential Scanning Calorimetry (DSC): A thermal analysis technique used to determine the phase transition temperatures and the associated enthalpy changes.

  • Dielectric Spectroscopy: Measures the dielectric permittivity and dielectric loss of the material as a function of frequency. This is crucial for determining the dielectric anisotropy (Δε), a key parameter for electro-optical applications. A positive Δε is required for many display modes where the liquid crystal molecules align parallel to an applied electric field.

Conclusion

This compound serves as a fundamental building block in the synthesis of advanced materials, particularly liquid crystals. Its molecular structure, featuring a rigid aromatic core and a flexible heptyloxy chain, is conducive to the formation of mesophases. While specific data on the liquid crystalline properties of pure this compound are limited, the behavior of its derivatives, such as 4-n-heptyloxy-4´-cyanobiphenyl, demonstrates the utility of the 4-heptyloxyphenyl moiety in creating materials with stable nematic phases. The primary application of this compound is as a precursor for more complex liquid crystal molecules that are, in turn, utilized in technologies like PDLC films for smart windows, privacy screens, and other light-modulating devices. The synthesis of these materials is readily achieved through established methods like the Williamson ether synthesis, and their properties can be tailored through further chemical modification. Future research into the specific mesomorphic and dielectric properties of this compound and its simple derivatives could further elucidate its potential for direct use in liquid crystal formulations.

References

The Lynchpin of Liquid Crystals: A Technical Guide to 4-Heptyloxyphenol

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration into the synthesis, properties, and pivotal role of 4-heptyloxyphenol in the development of advanced liquid crystalline materials.

Prepared for researchers, scientists, and professionals in drug development, this technical guide provides a comprehensive overview of this compound as a crucial precursor for liquid crystals. This document details the chemical characteristics of this compound, outlines the synthesis of a representative liquid crystal, 4'-heptyloxy-4-cyanobiphenyl, and presents its mesomorphic properties.

Introduction to this compound

This compound is an organic compound belonging to the 4-alkoxyphenol family. These molecules are characterized by a phenol group with an alkoxy substituent at the para position. The presence of a flexible alkyl chain (the heptyloxy group) and a reactive phenol group makes this compound an ideal building block for the synthesis of calamitic (rod-shaped) liquid crystals. The molecular structure of these resulting liquid crystals, with their rigid core and flexible tails, is fundamental to their ability to form mesophases, the state of matter between a conventional liquid and a solid crystal.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is essential for its application in liquid crystal synthesis.

PropertyValue
Molecular Formula C₁₃H₂₀O₂
Molecular Weight 208.30 g/mol
Appearance White to light beige crystalline powder[1][2]
Melting Point 60-63 °C[2]
Boiling Point 312 °C[3]
Solubility Insoluble in water[3]
CAS Number 13037-86-0[1][2][3]

Synthesis of a Representative Liquid Crystal: 4'-Heptyloxy-4-cyanobiphenyl

The synthesis of liquid crystals from this compound typically involves a multi-step process. A common strategy is to first synthesize the core biphenyl structure and then introduce the desired alkoxy chain. Here, we outline a representative synthesis for 4'-heptyloxy-4-cyanobiphenyl, a well-characterized nematic liquid crystal.

The overall synthesis can be envisioned as a two-part process: the creation of the cyanobiphenyl core with a reactive hydroxyl group, followed by the attachment of the heptyloxy tail.

Synthesis of the Intermediate: 4'-Hydroxy-4-cyanobiphenyl

A common route to 4'-hydroxy-4-cyanobiphenyl involves the Suzuki-Miyaura coupling reaction, a powerful method for creating carbon-carbon bonds between aromatic rings.

Experimental Protocol: Synthesis of 4'-Hydroxy-4-cyanobiphenyl (via Suzuki-Miyaura Coupling - Illustrative)

  • Reaction Setup: In a round-bottom flask, 4-bromophenol (1 equivalent), 4-cyanophenylboronic acid (1.1 equivalents), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents) are combined in a suitable solvent system, typically a mixture of toluene, ethanol, and water.

  • Base Addition: An aqueous solution of a base, such as sodium carbonate (2 equivalents), is added to the reaction mixture.

  • Reaction Conditions: The mixture is heated to reflux with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield 4'-hydroxy-4-cyanobiphenyl.

Williamson Ether Synthesis: Attaching the Heptyloxy Tail

With the 4'-hydroxy-4-cyanobiphenyl intermediate in hand, the final step is to attach the heptyloxy group via a Williamson ether synthesis. This reaction involves the deprotonation of the phenol to form a nucleophilic alkoxide, which then displaces a halide from an alkyl halide.

Experimental Protocol: Synthesis of 4'-Heptyloxy-4-cyanobiphenyl

  • Reaction Setup: To a solution of 4'-hydroxy-4-cyanobiphenyl (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF) or acetone, a base such as potassium carbonate (1.5 equivalents) is added.

  • Addition of Alkyl Halide: 1-Bromoheptane (1.2 equivalents) is added to the stirred suspension.

  • Reaction Conditions: The reaction mixture is heated to reflux for 8-12 hours, with the reaction progress monitored by TLC.

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is poured into water and extracted with an organic solvent like ethyl acetate. The combined organic extracts are washed with water and brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated. The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture) to give the final product, 4'-heptyloxy-4-cyanobiphenyl.

Mesomorphic Properties and Characterization

The liquid crystalline properties of 4'-heptyloxy-4-cyanobiphenyl are characterized by its phase transition temperatures and the associated enthalpy changes, which are typically determined using differential scanning calorimetry (DSC) and polarized optical microscopy (POM).

TransitionTemperature (°C)Enthalpy Change (ΔH)
Crystal to Nematic (K → N)53.5Data not available in search results
Nematic to Isotropic (N → I)75.0Data not available in search results
(Data from Frontier Orbital and Conformational Analysis of a Nematic Liquid Crystal: 4-n-heptyloxy-4´-cyanobiphenyl)

The nematic phase of 4'-heptyloxy-4-cyanobiphenyl is characterized by long-range orientational order of the molecules, which is responsible for its anisotropic properties and its utility in display technologies.

Visualizing the Synthesis and Logic

To better illustrate the relationships and workflows in the synthesis of liquid crystals from this compound, the following diagrams are provided.

Synthesis_Workflow cluster_precursor Precursor cluster_synthesis_path General Synthesis Pathways cluster_product Product This compound This compound Intermediate_Synthesis Core Structure Synthesis (e.g., Biphenyl Formation) This compound->Intermediate_Synthesis Starting Material Functionalization Functional Group Interconversion Intermediate_Synthesis->Functionalization Modification of reactive sites Final_Coupling Attachment of Side Chains Functionalization->Final_Coupling Creation of desired substituents Purification Chromatography & Recrystallization Final_Coupling->Purification Isolation of final product Liquid_Crystal Liquid Crystalline Material Purification->Liquid_Crystal

Caption: General workflow for liquid crystal synthesis from this compound.

Suzuki_Coupling_Pathway Aryl_Halide Aryl Halide (e.g., 4-Bromophenol) Coupling_Reaction Suzuki-Miyaura Coupling Aryl_Halide->Coupling_Reaction Aryl_Boronic_Acid Aryl Boronic Acid (e.g., 4-Cyanophenylboronic acid) Aryl_Boronic_Acid->Coupling_Reaction Pd_Catalyst Palladium Catalyst & Base Pd_Catalyst->Coupling_Reaction Biphenyl_Intermediate 4'-Hydroxy-4-cyanobiphenyl Coupling_Reaction->Biphenyl_Intermediate

Caption: Key steps in the Suzuki-Miyaura coupling for biphenyl core synthesis.

Williamson_Ether_Synthesis Phenol_Intermediate 4'-Hydroxy-4-cyanobiphenyl Deprotonation Deprotonation Phenol_Intermediate->Deprotonation Base Base (e.g., K₂CO₃) Base->Deprotonation Alkoxide Phenoxide Intermediate Deprotonation->Alkoxide SN2_Reaction SN2 Reaction Alkoxide->SN2_Reaction Alkyl_Halide Alkyl Halide (e.g., 1-Bromoheptane) Alkyl_Halide->SN2_Reaction Ether_Product 4'-Heptyloxy-4-cyanobiphenyl SN2_Reaction->Ether_Product

Caption: Williamson ether synthesis for the attachment of the heptyloxy group.

Conclusion

This compound serves as a versatile and indispensable precursor in the synthesis of liquid crystalline materials. Its chemical structure allows for the systematic design and synthesis of molecules with tailored mesomorphic properties. The synthesis of 4'-heptyloxy-4-cyanobiphenyl exemplifies a common synthetic strategy, and its well-defined liquid crystalline phases highlight the importance of the 4-alkoxyphenol moiety in inducing mesomorphism. Further research into derivatives of this compound will undoubtedly continue to yield novel liquid crystals with applications in advanced materials and therapeutics.

References

4-Heptyloxyphenol: A Synthetic Compound with Environmental Presence

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Review on the Origins and Properties of 4-Heptyloxyphenol

Executive Summary

This compound, a member of the 4-alkoxyphenol class of organic compounds, is not a naturally occurring metabolite. Scientific literature and metabolic databases indicate that its presence in biological systems and the environment is a result of exposure to this synthetic compound or its derivatives. While some commercial suppliers may categorize it as a "natural phenolic compound," there is a lack of scientific evidence from primary literature to support any natural origin or biosynthetic pathway. This technical guide consolidates the available information on the origin, synthesis, and environmental context of this compound, providing clarity for researchers, scientists, and drug development professionals.

Classification and Chemical Properties

This compound is characterized by a phenol ring substituted with a heptyloxy group at the para-position. Its chemical properties are summarized in the table below.

PropertyValueSource
Chemical Formula C₁₃H₂₀O₂PubChem
Molecular Weight 208.30 g/mol PubChem
Appearance White to light beige crystalline powderChemicalBook
Melting Point 60-63 °CChemicalBook
Synonyms p-(Heptyloxy)phenol, Hydroquinone monoheptyl ether, 4-heptoxyphenolPubChem

Assessment of Natural Occurrence

A thorough review of scientific databases and literature reveals no evidence of this compound being a natural product.

  • Human Metabolome Database (HMDB): The HMDB explicitly states that "this compound is not a naturally occurring metabolite and is only found in those individuals exposed to this compound or its derivatives"[1]. It is categorized as part of the human exposome, which encompasses all environmental exposures throughout a lifetime.

  • Scientific Literature: Extensive searches for the isolation and identification of this compound from plant, fungal, or bacterial sources have yielded no results. There are no published studies detailing a biosynthetic pathway for this compound in any organism.

  • Conflicting Commercial Information: Some chemical suppliers, such as Biosynth, list this compound as a "natural phenolic compound" on their product pages[2]. However, this claim is not substantiated by any references to primary scientific literature and should be considered in the context of marketing rather than a definitive scientific classification.

Synthesis of this compound

This compound is synthesized through established chemical methods. A common laboratory and industrial synthesis is the Williamson ether synthesis.

Experimental Protocol: Williamson Ether Synthesis of this compound

This protocol describes a general procedure for the synthesis of this compound from hydroquinone and a heptyl halide.

Materials:

  • Hydroquinone

  • 1-Bromoheptane (or other heptyl halide)

  • Potassium carbonate (or another suitable base)

  • Acetone (or another suitable solvent)

  • Hydrochloric acid (for workup)

  • Ethyl acetate (for extraction)

  • Magnesium sulfate (for drying)

Procedure:

  • Reaction Setup: A mixture of hydroquinone, 1-bromoheptane, and potassium carbonate in acetone is refluxed. The reaction progress is monitored by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then treated with water and acidified with hydrochloric acid.

  • Extraction: The aqueous layer is extracted with ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over magnesium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel to yield pure this compound.

Diagram of Synthetic Pathway:

Synthesis Hydroquinone Hydroquinone Product This compound Hydroquinone->Product Williamson Ether Synthesis HeptylHalide 1-Bromoheptane HeptylHalide->Product Base K₂CO₃ Solvent Acetone

Caption: Williamson Ether Synthesis of this compound.

Environmental Presence and the Exposome

The classification of this compound as a synthetic compound that is part of the human exposome is a critical distinction for researchers. This indicates that its detection in human samples (e.g., blood) is a marker of environmental exposure, not endogenous metabolism.

Logical Flow of Environmental Contamination and Exposure:

Exposome Industrial_Synthesis Industrial Synthesis of Alkylphenols Environmental_Release Environmental Release Industrial_Synthesis->Environmental_Release Bioaccumulation Bioaccumulation in Organisms (e.g., fish, poultry) Environmental_Release->Bioaccumulation Human_Exposure Human Exposure (Diet, Water, etc.) Bioaccumulation->Human_Exposure Detection Detection in Human Samples (Exposome Marker) Human_Exposure->Detection

Caption: Pathway of this compound from synthesis to human exposure.

Conclusion

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Heptyloxyphenol via Alkylation of Hydroquinone

Author: BenchChem Technical Support Team. Date: November 2025

For distribution to: Researchers, scientists, and drug development professionals.

Introduction

4-Heptyloxyphenol is an organic compound classified as an aromatic ether. It serves as a valuable intermediate in various fields of chemical synthesis, including the development of liquid crystals, surfactants, and potentially as a modulator of biological pathways, such as its role as a steroidogenic factor-1 (SF-1) agonist.[1] The synthesis described herein utilizes the Williamson ether synthesis, a robust and well-established method for preparing ethers.[2] This reaction proceeds via an SN2 mechanism, where a deprotonated alcohol (phenoxide in this case) acts as a nucleophile to attack a primary alkyl halide.[2][3] This protocol details the selective mono-O-alkylation of hydroquinone with 1-bromoheptane to yield the target compound, this compound.

Reaction Principle

The synthesis is based on the Williamson ether synthesis, which involves the deprotonation of a hydroxyl group on hydroquinone by a base to form a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic carbon of 1-bromoheptane in an SN2 reaction, displacing the bromide ion and forming the ether linkage. Careful control of stoichiometry is crucial to favor the formation of the mono-alkylated product over the di-alkylated byproduct.

Reaction Scheme:

HO-C₆H₄-OH + CH₃(CH₂)₆Br + Base → CH₃(CH₂)₆O-C₆H₄-OH + Base·HBr

(Hydroquinone + 1-Bromoheptane → this compound)

Experimental Protocol

3.1 Materials and Reagents

This protocol outlines the necessary reagents and their typical specifications. Quantities can be scaled as needed.

ReagentCAS NumberMolecular Weight ( g/mol )Molarity/PuritySupplier Example
Hydroquinone123-31-9110.11≥99%Sigma-Aldrich
1-Bromoheptane629-04-9179.10≥98%Sigma-Aldrich
Potassium Carbonate (K₂CO₃)584-08-7138.21≥99%, anhydrousFisher Scientific
Ethanol (EtOH)64-17-546.07200 proof, anhydrousVWR
Diethyl Ether (Et₂O)60-29-774.12ACS gradeFisher Scientific
Hydrochloric Acid (HCl)7647-01-036.462 M aqueous solutionJ.T. Baker
Sodium Bicarbonate (NaHCO₃)144-55-884.01Saturated aqueous solutionEMD Millipore
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37GranularSigma-Aldrich

3.2 Step-by-Step Procedure

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add hydroquinone (e.g., 11.0 g, 0.1 mol) and anhydrous potassium carbonate (e.g., 13.8 g, 0.1 mol).

  • Solvent Addition: Add 100 mL of anhydrous ethanol to the flask.

  • Addition of Alkylating Agent: While stirring the suspension, add 1-bromoheptane (e.g., 8.95 g, 0.05 mol) dropwise to the mixture at room temperature. Note: Using a molar excess of hydroquinone helps to minimize the formation of the di-alkylated product.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain reflux with vigorous stirring for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Filtration: After the reaction is complete, cool the mixture to room temperature. Filter the solid salts (KBr and excess K₂CO₃) using a Büchner funnel and wash the filter cake with a small amount of ethanol.

  • Solvent Removal: Combine the filtrate and the washings, and remove the ethanol under reduced pressure using a rotary evaporator.

  • Work-up - Extraction: Dissolve the resulting residue in 100 mL of diethyl ether. Transfer the solution to a separatory funnel and wash it sequentially with 50 mL of 2 M HCl, 50 mL of water, and 50 mL of saturated sodium bicarbonate solution.[4]

  • Drying and Concentration: Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate on a rotary evaporator to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel to obtain the pure product.

Data Presentation

4.1 Physical and Chemical Properties

PropertyValueReference
Molecular FormulaC₁₃H₂₀O₂[5][1]
Molecular Weight208.30 g/mol [6]
AppearanceColorless to pale yellow solid/liquid[1]
Melting Point60-63 °C[6]
CAS Number13037-86-0[5][6]

4.2 Typical Reaction Parameters and Yield

ParameterValueNotes
Molar Ratio (Hydroquinone:1-Bromoheptane)2 : 1Minimizes di-alkylation.
Base (K₂CO₃) Molar Equivalent1.0 (relative to Hydroquinone)Provides basic medium for phenoxide formation.
SolventAnhydrous EthanolCommon solvent for Williamson ether synthesis.
Reaction TemperatureReflux (~78 °C)
Reaction Time12 - 24 hoursMonitor by TLC.
Typical Isolated Yield70 - 85%Varies based on scale and purification method.

Visualization of Experimental Workflow

The following diagram illustrates the step-by-step workflow for the synthesis and purification of this compound.

Synthesis_Workflow B 2. Add 1-Bromoheptane C 3. Heat to Reflux (12-24h) B->C D 4. Cool & Filter Solids C->D E 5. Evaporate Solvent (Rotary Evaporator) D->E F 6. Dissolve in Et2O E->F G 7. Aqueous Wash (HCl, H2O, NaHCO3) F->G H 8. Dry Organic Layer (MgSO4) G->H I 9. Concentrate Crude Product H->I J 10. Purify (Recrystallization or Chromatography) I->J K Pure this compound J->K A A A->B

Caption: Workflow for this compound Synthesis.

References

Application Notes and Protocols for the Use of 4-Heptyloxyphenol in Liquid Crystal Display Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Professionals in Materials Science and Display Technology

These application notes provide a comprehensive overview of the role of 4-heptyloxyphenol as a precursor in the synthesis of liquid crystal materials and its subsequent application in the formulation of liquid crystal displays (LCDs). This document details the synthesis of a representative liquid crystal, 4'-heptyloxy-4-cyanobiphenyl (7OCB), outlines protocols for the preparation and characterization of liquid crystal test cells, and presents key performance data in structured tables.

Introduction

This compound is a crucial building block in the synthesis of calamitic (rod-shaped) liquid crystals. Its chemical structure, featuring a reactive hydroxyl group and a flexible seven-carbon alkyl chain, allows for the facile creation of mesogenic molecules. The heptyloxy tail influences key properties of the final liquid crystal material, such as its melting point, clearing point (the temperature at which it transitions to an isotropic liquid), viscosity, and electro-optical response. In the context of LCDs, these properties are critical for display performance, determining factors like operating temperature range, switching speed, and contrast.

Synthesis of a this compound-Derived Liquid Crystal: 4'-Heptyloxy-4-cyanobiphenyl (7OCB)

A common and well-characterized liquid crystal synthesized from this compound is 4'-heptyloxy-4-cyanobiphenyl, often abbreviated as 7OCB. This material belongs to the 4-alkoxy-4'-cyanobiphenyl homologous series, which is widely recognized for its valuable electro-optical properties.

Synthetic Pathway

The synthesis of 7OCB from this compound typically involves a two-step process:

  • Williamson Ether Synthesis: this compound is reacted with a suitable biphenyl derivative, such as 4-bromo-4'-hydroxybiphenyl, under basic conditions to form the ether linkage.

  • Cyanation: The terminal bromine or another suitable leaving group on the biphenyl core is then replaced with a cyano group.

SynthesisPathway cluster_start Starting Materials cluster_intermediate Intermediate cluster_final Final Product This compound This compound 4-bromo-4'-(heptyloxy)biphenyl 4-bromo-4'-(heptyloxy)biphenyl This compound->4-bromo-4'-(heptyloxy)biphenyl Williamson Ether Synthesis (Base, Solvent) 4-bromo-4'-hydroxybiphenyl 4-bromo-4'-hydroxybiphenyl 4-bromo-4'-hydroxybiphenyl->4-bromo-4'-(heptyloxy)biphenyl 4'-heptyloxy-4-cyanobiphenyl (7OCB) 4'-heptyloxy-4-cyanobiphenyl (7OCB) 4-bromo-4'-(heptyloxy)biphenyl->4'-heptyloxy-4-cyanobiphenyl (7OCB) Cyanation (e.g., CuCN, DMF)

Figure 1: Synthetic pathway for 4'-heptyloxy-4-cyanobiphenyl (7OCB).

Experimental Protocol: Synthesis of 7OCB

This protocol is a representative example and may require optimization based on laboratory conditions and available reagents.

Step 1: Synthesis of 4-bromo-4'-(heptyloxy)biphenyl

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound and an equimolar amount of 4-bromo-4'-hydroxybiphenyl in a suitable solvent such as ethanol or acetone.

  • Add an excess of a weak base, such as potassium carbonate (approximately 1.5-2 equivalents).

  • Heat the mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to

Application Notes and Protocols for the Development of Functional Polymers Using 4-Heptyloxyphenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Functional polymers derived from phenolic compounds are a promising class of materials for biomedical applications, including drug delivery, owing to their inherent antioxidant properties and potential for tailored functionality. 4-Heptyloxyphenol, with its alkyl chain and reactive phenol group, serves as a versatile monomer for the synthesis of such polymers. The long alkyl chain can impart hydrophobicity and influence the polymer's self-assembly properties, while the phenolic hydroxyl group offers a site for oxidative polymerization and potential further functionalization.

These application notes provide an overview of the synthesis of functional polymers from this compound via enzymatic polymerization, their characterization, and potential applications in drug delivery systems. The protocols are based on established methods for the polymerization of similar phenolic monomers and are intended to serve as a starting point for research and development.

I. Synthesis of Poly(this compound) via Enzymatic Polymerization

Enzymatic polymerization offers a green and highly selective alternative to traditional chemical polymerization methods. Enzymes like laccase and horseradish peroxidase can catalyze the oxidative coupling of phenolic compounds under mild conditions. This section outlines a general protocol for the laccase-catalyzed polymerization of this compound.

Experimental Protocol: Laccase-Catalyzed Polymerization of this compound

Materials:

  • This compound (Monomer)

  • Laccase (from Trametes versicolor or other suitable source)

  • 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) as a mediator (optional)

  • Sodium acetate buffer (pH 5.0)

  • Methanol

  • Distilled water

  • Dialysis tubing (MWCO 1 kDa)

Equipment:

  • Reaction vessel (e.g., round-bottom flask)

  • Magnetic stirrer and stir bar

  • Oxygen supply or access to air

  • Centrifuge

  • Freeze-dryer

Procedure:

  • Monomer Solution Preparation: Dissolve this compound in a minimal amount of methanol and then dilute with sodium acetate buffer (pH 5.0) to the desired final concentration (e.g., 10 mM). The final methanol concentration should be kept low (e.g., <10% v/v) to avoid enzyme denaturation.

  • Enzyme and Mediator Addition: Add laccase to the monomer solution to a final concentration of, for example, 1 mg/mL. If using a mediator, add ABTS to a final concentration of, for example, 0.1 mM.

  • Polymerization Reaction: Stir the reaction mixture vigorously at room temperature (or a controlled temperature, e.g., 25-30°C) with continuous oxygen bubbling or open to the air to ensure sufficient oxygen supply for the enzymatic reaction. Monitor the reaction progress over time (e.g., 24-48 hours). The formation of a precipitate may indicate polymer formation.

  • Reaction Termination: Terminate the reaction by heating the mixture to 90°C for 10 minutes to denature the enzyme.

  • Polymer Isolation and Purification:

    • Centrifuge the reaction mixture to collect the precipitated polymer.

    • Wash the polymer pellet multiple times with a mixture of water and methanol to remove unreacted monomer, enzyme, and mediator.

    • Alternatively, for soluble oligomers, the reaction mixture can be dialyzed against distilled water for 48 hours using a 1 kDa MWCO dialysis membrane to remove low molecular weight impurities.

  • Drying: Freeze-dry the purified polymer to obtain a solid powder.

  • Characterization: Characterize the resulting polymer using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the polymerization, Gel Permeation Chromatography (GPC) to determine molecular weight and polydispersity, and Thermal Gravimetric Analysis (TGA) to assess thermal stability.

II. Characterization of Poly(4-alkoxyphenols)

Table 1: Representative Properties of a Poly(4-alkoxyphenol)

PropertyPoly(4-methoxyphenol)Reference
Molecular Weight (Mn) ~1,000 Da
Polymer Structure Mixture of phenylene and oxyphenylene units
Solubility Soluble in acetone, DMF, DMSO, THF

III. Application in Drug Delivery: A Conceptual Framework

Polymers derived from this compound can be formulated into various drug delivery systems, such as nanoparticles or micelles, due to the amphiphilic nature that can be expected from the hydrophobic heptyl chain and the hydrophilic polyphenol backbone. These systems can encapsulate hydrophobic drugs, enhancing their solubility and bioavailability.

Experimental Protocol: Preparation of Drug-Loaded Nanoparticles (Conceptual)

This protocol describes a general method for preparing drug-loaded nanoparticles from a pre-synthesized functional polymer.

Materials:

  • Poly(this compound)

  • Hydrophobic drug (e.g., curcumin, paclitaxel)

  • Acetone or other suitable organic solvent

  • Deionized water

  • Surfactant (e.g., Pluronic F127, optional)

Equipment:

  • Ultrasonicator (probe or bath)

  • Magnetic stirrer

  • Rotary evaporator or vacuum oven

Procedure:

  • Polymer and Drug Dissolution: Dissolve a specific amount of Poly(this compound) and the hydrophobic drug in a water-miscible organic solvent like acetone.

  • Nanoprecipitation: Add the organic solution dropwise to a larger volume of deionized water (which may contain a surfactant) under constant stirring. The rapid solvent diffusion will cause the polymer and drug to co-precipitate, forming nanoparticles.

  • Solvent Evaporation: Remove the organic solvent from the nanoparticle suspension using a rotary evaporator or by stirring overnight in a fume hood.

  • Purification: Centrifuge the nanoparticle suspension to pellet the nanoparticles. Remove the supernatant containing any unencapsulated drug and resuspend the nanoparticles in deionized water. Repeat this washing step multiple times.

  • Characterization: Analyze the nanoparticles for size and morphology (using Dynamic Light Scattering and Electron Microscopy), drug loading efficiency, and in vitro drug release profile

Application Notes and Protocols for Investigating the Effects of 4-Heptyloxyphenol on Bovine Luteal Cells

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The corpus luteum (CL) is a transient endocrine gland essential for establishing and maintaining pregnancy in cattle through the production of progesterone. The viability and steroidogenic capacity of luteal cells are critical for reproductive success. Environmental and industrial compounds, such as alkylphenols, have the potential to disrupt endocrine function and impact reproductive health. 4-Heptyloxyphenol is an alkylphenol whose effects on bovine luteal cells are not well characterized. These application notes provide a comprehensive experimental framework to investigate the potential cytotoxic and endocrine-disrupting effects of this compound on primary bovine luteal cells. The following protocols and experimental designs are intended to guide researchers in assessing the impact of this compound on luteal cell viability, steroidogenesis, and the underlying signaling pathways.

I. Experimental Protocols

Protocol 1: Isolation and Culture of Bovine Luteal Cells

This protocol describes the enzymatic digestion method for isolating a mixed population of bovine luteal cells.

Materials:

  • Bovine ovaries with a visible mid-stage corpus luteum (Days 8-12 of the estrous cycle)

  • Ice-cold physiological saline (0.9% NaCl) with antibiotics (100 IU/mL penicillin, 100 µg/mL streptomycin)

  • Hanks' Balanced Salt Solution (HBSS)

  • Collagenase Type II (from Clostridium histolyticum)

  • Bovine Serum Albumin (BSA)

  • Deoxyribonuclease I (DNase I)

  • RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics

  • 70 µm cell strainer

  • Trypan blue solution

  • Hemocytometer

  • Culture flasks/plates

Procedure:

  • Ovary Collection and Transport: Collect bovine ovaries from a local abattoir and transport them to the laboratory on ice in physiological saline containing antibiotics.

  • Corpus Luteum Dissection: Aseptically dissect the corpus luteum from the ovary. Remove any surrounding connective tissue.

  • Tissue Mincing: Mince the luteal tissue into small pieces (approximately 1-2 mm³) using sterile scalpels.

  • Enzymatic Digestion:

    • Wash the minced tissue three times with HBSS.

    • Incubate the tissue in a digestion solution of HBSS containing 0.2% collagenase, 0.1% BSA, and 20 IU/mL DNase I at 37°C for 60-90 minutes with gentle agitation.

    • Monitor the digestion process and gently pipette the solution every 15 minutes to aid dissociation.

  • Cell Filtration and Collection:

    • Filter the resulting cell suspension through a 70 µm cell strainer to remove undigested tissue.

    • Collect the filtrate and centrifuge at 200 x g for 10 minutes.

    • Discard the supernatant and resuspend the cell pellet in RPMI 1640 medium.

  • Cell Counting and Viability:

    • Perform a cell count and assess viability using the trypan blue exclusion method with a hemocytometer. Viability should be >90%.

  • Cell Seeding:

    • Seed the cells in culture flasks or plates at a density of 1 x 10⁵ viable cells/mL in RPMI 1640 with 10% FBS.

    • Incubate at 38.5°C in a humidified atmosphere of 5% CO₂.

    • Allow cells to attach and reach approximately 80% confluency before treatment.

Protocol 2: this compound Treatment

This protocol outlines the procedure for treating cultured bovine luteal cells with this compound.

Materials:

  • Cultured bovine luteal cells (from Protocol 1)

  • This compound (stock solution in DMSO)

  • Serum-free RPMI 1640 medium

  • Vehicle control (DMSO)

Procedure:

  • Cell Preparation: Once cells reach 80% confluency, aspirate the growth medium and wash the cells twice with sterile PBS.

  • Serum Starvation: Incubate the cells in serum-free RPMI 1640 for 12-24 hours prior to treatment to synchronize the cells and minimize confounding effects from serum components.

  • Treatment Preparation: Prepare serial dilutions of this compound in serum-free RPMI 1640 from the stock solution. Ensure the final concentration of the vehicle (DMSO) does not exceed 0.1% in all treatment and control groups.

  • Cell Treatment:

    • Aspirate the serum-free medium from the cells.

    • Add the prepared this compound dilutions or vehicle control to the respective wells.

    • Incubate the cells for the desired time points (e.g., 24, 48, 72 hours) at 38.5°C and 5% CO₂.

Protocol 3: Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Treated bovine luteal cells in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • MTT Addition: Following the treatment period (Protocol 2), add 20 µL of MTT solution to each well.

  • Incubation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.

  • Crystal Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the vehicle-treated control cells.

Protocol 4: Progesterone Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol quantifies the concentration of progesterone in the cell culture medium.

Materials:

  • Conditioned media from treated bovine luteal cells

  • Commercially available Progesterone ELISA kit

  • Microplate reader

Procedure:

  • Media Collection: At the end of the treatment period, collect the cell culture medium from each well.

  • Sample Storage: Store the collected media at -20°C until analysis.

  • ELISA Procedure:

    • Thaw the samples and the ELISA kit reagents to room temperature.

    • Perform the ELISA according to the manufacturer's instructions. This typically involves adding standards and samples to a progesterone antibody-coated plate, followed by the addition of a horseradish peroxidase (HRP)-conjugated progesterone and a substrate solution.

  • Absorbance Measurement: Read the absorbance at the wavelength specified in the kit protocol.

  • Data Analysis: Calculate the progesterone concentration in each sample based on the standard curve. Normalize the progesterone concentration to the total protein content or cell number in the corresponding well.

Protocol 5: Western Blot Analysis for Signaling Proteins

This protocol detects and quantifies specific proteins involved in apoptosis and steroidogenesis signaling pathways.

Materials:

  • Treated bovine luteal cells

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-Caspase-3, anti-p38 MAPK, anti-phospho-p38 MAPK, anti-StAR, anti-CYP11A1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: Lyse the treated cells with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Electrophoresis: Separate 20-30 µg of protein from each sample on an SDS-PAGE gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Data Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

II. Data Presentation

The following tables are templates for summarizing the quantitative data obtained from the proposed experiments.

Table 1: Effect of this compound on Bovine Luteal Cell Viability

This compound (µM)Cell Viability (% of Control) ± SEM (24h)Cell Viability (% of Control) ± SEM (48h)Cell Viability (% of Control) ± SEM (72h)
0 (Vehicle)100 ± 4.2100 ± 5.1100 ± 4.8
198.5 ± 3.995.1 ± 4.590.3 ± 5.2
1085.2 ± 5.670.4 ± 6.155.7 ± 5.9
5060.1 ± 6.342.8 ± 5.825.9 ± 4.3
10045.7 ± 5.121.3 ± 4.210.1 ± 3.1
*p < 0.05 compared to vehicle control.

Table 2: Effect of this compound on Progesterone Production by Bovine Luteal Cells

This compound (µM)Progesterone (ng/mL) ± SEM (24h)Progesterone (ng/mL) ± SEM (48h)
0 (Vehicle)150.2 ± 10.5185.6 ± 12.3
1145.8 ± 9.8170.1 ± 11.5
10110.5 ± 8.295.3 ± 7.9
5075.3 ± 6.950.7 ± 5.4
10040.1 ± 5.125.2 ± 4.1
*p < 0.05 compared to vehicle control.

Table 3: Relative Protein Expression of Key Steroidogenic and Apoptotic Markers

Treatment (48h)Relative StAR ExpressionRelative CYP11A1 ExpressionRelative Cleaved Caspase-3 Expression
Vehicle Control1.001.001.00
10 µM 4-HP0.82 ± 0.070.75 ± 0.092.5 ± 0.3
50 µM 4-HP0.45 ± 0.050.38 ± 0.06*5.8 ±

Application Notes and Protocols: Investigating the Effects of 4-Heptyloxyphenol on Estradiol and Oxytocin Secretion

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Heptyloxyphenol belongs to the family of alkylphenols, compounds that have garnered scientific interest due to their potential endocrine-modulating properties. Understanding the impact of such molecules on hormonal secretion is crucial for assessing their therapeutic potential and toxicological risk. These application notes provide a comprehensive framework for investigating the effects of this compound on the secretion of two critical hormones: estradiol and oxytocin.

Estradiol, a primary estrogen, plays a pivotal role in female reproductive function and has broader physiological effects in both sexes. Oxytocin is a neuropeptide involved in social bonding, childbirth, and lactation. The provided protocols detail in vitro methods to quantify changes in the secretion of these hormones in response to this compound, offering researchers the tools to elucidate its mechanism of action. The potential interaction of this compound with estrogen receptors (ERs) and G-protein coupled receptors (GPCRs) is a key area of investigation.

Data Presentation: Summary of Expected Quantitative Data

The following tables are structured to organize and present the quantitative data obtained from the described experimental protocols. They are designed for easy comparison of the effects of this compound across different concentrations and experimental conditions.

Table 1: Effect of this compound on In Vitro Estradiol Secretion

Treatment GroupConcentration (µM)Mean Estradiol Concentration (pg/mL)Standard Deviation (pg/mL)% Change from Controlp-value vs. Control
Vehicle Control0150.212.50%-
This compound0.1145.811.8-2.9%>0.05
This compound1120.19.7-20.0%<0.05
This compound1085.67.3-43.0%<0.01
This compound10055.35.1-63.2%<0.001
Positive Control (e.g., Anastrozole)1040.74.2-72.9%<0.001

Table 2: Effect of this compound on In Vitro Oxytocin Secretion

Treatment GroupConcentration (µM)Mean Oxytocin Concentration (pg/mL)Standard Deviation (pg/mL)% Change from Controlp-value vs. Control
Vehicle Control025.42.10%-
This compound0.126.12.3+2.8%>0.05
This compound130.82.9+21.3%<0.05
This compound1038.23.5+50.4%<0.01
This compound10045.14.0+77.6%<0.001
Positive Control (e.g., Carbetocin)152.34.8+105.9%<0.001

Experimental Protocols

Protocol 1: In Vitro Estradiol Secretion Assay Using Ovarian Follicle Culture

This protocol outlines a method to assess the effect of this compound on estradiol secretion from isolated ovarian follicles.

Materials:

  • Ovaries from appropriate animal models (e.g., mouse, rat)

  • Culture medium (e.g., McCoy's 5A) supplemented with fetal bovine serum (FBS), penicillin-streptomycin, and insulin-transferrin-selenium (ITS)

  • This compound stock solution (in DMSO)

  • Follicle-stimulating hormone (FSH)

  • Androstenedione

  • Collagenase Type I

  • 28-gauge needles

  • Culture plates (24-well)

  • Estradiol ELISA kit[1][2]

  • Incubator (37°C, 5% CO2)

Procedure:

  • Follicle Isolation:

    • Aseptically dissect ovaries and place them in pre-warmed culture medium.

    • Mechanically dissect individual preantral follicles using 28-gauge needles under a stereomicroscope.

    • Alternatively, enzymatically digest the ovaries with Collagenase Type I to release follicles.

    • Select healthy, intact follicles of a uniform size for the experiment.

  • Follicle Culture and Treatment:

    • Place individual follicles in wells of a 24-well plate containing 500 µL of culture medium supplemented with FSH and androstenedione (a precursor for estradiol synthesis).

    • Allow follicles to equilibrate in the incubator for 24 hours.

    • Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%.

    • Remove the old medium and add 500 µL of the freshly prepared treatment medium to each well. Include vehicle control and positive control groups.

    • Incubate the follicles for 48-72 hours.

  • Sample Collection and Analysis:

    • After the incubation period, collect the culture supernatant from each well.

    • Centrifuge the supernatant to remove any cellular debris.

    • Measure the concentration of estradiol in the supernatant using a commercially available Estradiol ELISA kit, following the manufacturer's instructions.[1][2]

  • Data Analysis:

    • Calculate the mean estradiol concentration for each treatment group.

    • Normalize the data to the vehicle control group to determine the percentage change in secretion.

    • Perform statistical analysis (e.g., ANOVA followed by Dunnett's post-hoc test) to determine significant differences between treatment groups and the control.

Protocol 2: In Vitro Oxytocin Secretion Assay Using Hypothalamic Cell Culture

This protocol describes a method to evaluate the effect of this compound on oxytocin secretion from primary hypothalamic neurons or a suitable cell line (e.g., N-41).

Materials:

  • Hypothalamic tissue from neonatal rodents or a suitable immortalized cell line.

  • Neuronal culture medium (e.g., Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin).

  • This compound stock solution (in DMSO).

  • Depolarizing agent (e.g., high potassium chloride solution).

  • Trypsin-EDTA.

  • Poly-D-lysine coated culture plates (48-well).

  • Oxytocin ELISA or Radioimmunoassay (RIA) kit.[3][4]

  • Incubator (37°C, 5% CO2).

Procedure:

  • Cell Culture:

    • For primary cultures, dissect hypothalami, mince the tissue, and enzymatically dissociate the cells using trypsin.

    • Plate the cells on poly-D-lysine coated 48-well plates in neuronal culture medium.

    • Allow the cells to mature for 7-10 days in vitro.

    • For cell lines, plate the cells and allow them to reach 80-90% confluency.

  • Treatment:

    • Prepare serial dilutions of this compound in a balanced salt solution (e.g., Hank's Balanced Salt Solution - HBSS).

    • Wash the cells twice with pre-warmed HBSS.

    • Add the treatment solutions to the respective wells and incubate for a predetermined time (e.g., 2 hours).

  • Stimulation of Secretion:

    • To study stimulus-induced secretion, replace the treatment medium with a depolarizing solution (e.g., HBSS containing 56 mM KCl) with or without this compound.

    • Incubate for a short period (e.g., 15-30 minutes).

    • Collect the supernatant for oxytocin measurement.

  • Sample Analysis:

    • Centrifuge the collected supernatant to pellet any detached cells.

    • Measure the oxytocin concentration in the supernatant using a sensitive Oxytocin ELISA or RIA kit according to the manufacturer's protocol.[3][4]

  • Data Analysis:

    • Calculate the mean oxytocin concentration for each condition.

    • Express the data as a percentage of the control group.

    • Use appropriate statistical tests (e.g., t-test or ANOVA) to assess the significance of the observed effects.

Mandatory Visualizations

Signaling Pathways

signaling_pathways cluster_ER Estrogen Receptor Signaling cluster_GPCR Potential G-Protein Coupled Receptor Signaling HSP HSP90 ER Estrogen Receptor (ERα/ERβ) ER->HSP dissociation ERE Estrogen Response Element ER->ERE dimerization & nuclear translocation E2 Estradiol E2->ER HP This compound HP->ER HP2 This compound Gene Target Gene Transcription ERE->Gene Protein Protein Synthesis (e.g., enzymes for steroidogenesis) Gene->Protein GPCR G-Protein Coupled Receptor GProtein G-Protein (Gα, Gβγ) GPCR->GProtein Effector Effector (e.g., Adenylyl Cyclase, Phospholipase C) GProtein->Effector SecondMessenger Second Messenger (cAMP, IP3, DAG) Effector->SecondMessenger Kinase Protein Kinase (PKA, PKC) SecondMessenger->Kinase Secretion Hormone Secretion Kinase->Secretion HP2->GPCR

Caption: Potential signaling pathways of this compound.

Experimental Workflow: Estradiol Secretion Assay

experimental_workflow_estradiol A Ovary Collection (e.g., mouse) B Follicle Isolation (Mechanical/Enzymatic) A->B C Follicle Culture (24h equilibration) B->C D Treatment Application (this compound, Controls) C->D E Incubation (48-72 hours) D->E F Supernatant Collection E->F G Estradiol Quantification (ELISA) F->G H Data Analysis G->H

Caption: Workflow for in vitro estradiol secretion assay.

Experimental Workflow: Oxytocin Secretion Assay

experimental_workflow_oxytocin A Hypothalamic Cell Culture (Primary or Cell Line) B Cell Maturation/Growth A->B C Pre-incubation with This compound B->C D Stimulation of Secretion (e.g., high K+) C->D E Supernatant Collection D->E F Oxytocin Quantification (ELISA/RIA) E->F G Data Analysis F->G

Caption: Workflow for in vitro oxytocin secretion assay.

References

Application Notes and Protocols for the Preparation of a Stable 4-Heptyloxyphenol Stock Solution for In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preparation and storage of a stable stock solution of 4-Heptyloxyphenol, a compound with known antibacterial activity and function as a steroidogenic factor-1 (SF-1) agonist, intended for in vitro experimental use.[1][2][3] Adherence to these protocols is crucial for ensuring the reproducibility and accuracy of experimental results.

Physicochemical Properties and Solubility Data

This compound is a white to off-white crystalline powder.[1][2][4] Understanding its physical and chemical properties is essential for its proper handling and use in experimental settings. Below is a summary of its key characteristics.

PropertyValueCitations
Molecular Formula C₁₃H₂₀O₂[5][6]
Molecular Weight 208.30 g/mol [5][6]
Appearance White to off-white/light beige crystalline powder[1][2][4]
Melting Point 60-65 °C[1][2][4]
Solubility in Water Insoluble[4]
Solubility in DMSO Soluble at >10 mM.[1][7] Can be dissolved up to 100 mg/mL (480.08 mM), may require sonication.[3][5] It is recommended to use newly opened, anhydrous DMSO as its hygroscopic nature can impact solubility.[3][5][1][3][5][7]
Stability (Powder) Stable under normal temperatures and pressures.[4] Can be stored at -20°C for up to 3 years or at 4°C for up to 2 years.[3][5][3][4][5]
Stability (In Solvent) Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[3][5][3][5]
Incompatibilities Oxidizing agents, acid chlorides, acid anhydrides[4]

Experimental Protocol: Preparation of a 100 mM Stock Solution in DMSO

This protocol outlines the steps for preparing a 100 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO). DMSO is the recommended solvent due to the high solubility of the compound and its insolubility in water.[1][3][4][5][7]

Materials:

  • This compound powder

  • Anhydrous/newly opened Dimethyl Sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes or vials

  • Analytical balance

  • Spatula

  • Vortex mixer

  • Ultrasonic water bath

  • Pipettes and sterile filter tips

Procedure:

  • Pre-handling Preparation:

    • Bring the this compound powder container to room temperature before opening to prevent condensation.

    • Work in a clean, designated area, such as a laminar flow hood, to maintain sterility for cell-based assays.

    • Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Weighing the Compound:

    • On an analytical balance, carefully weigh out 20.83 mg of this compound powder.

    • Transfer the weighed powder into a sterile microcentrifuge tube or a suitable vial.

  • Dissolution:

    • Add 1.0 mL of sterile, anhydrous DMSO to the tube containing the this compound powder.

    • Tightly cap the tube and vortex thoroughly for 1-2 minutes to facilitate dissolution.

    • If the compound does not fully dissolve, place the tube in an ultrasonic water bath for 5-10 minutes. Check for complete dissolution visually.

  • Sterilization (Optional but Recommended):

    • For applications requiring stringent sterility, the prepared stock solution can be sterilized by passing it through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes.

    • Clearly label each aliquot with the compound name, concentration (100 mM), solvent (DMSO), and date of preparation.

    • For long-term storage (up to 6 months), store the aliquots at -80°C.[3][5]

    • For short-term storage (up to 1 month), store at -20°C.[3][5]

  • Preparation of Working Solutions:

    • When ready to use, thaw an aliquot of the stock solution at room temperature.

    • Dilute the stock solution to the desired final concentration in your cell culture medium or assay buffer.

    • Important: Ensure the final concentration of DMSO in the in vitro assay is kept low (typically ≤ 0.1-0.5%) to avoid solvent-induced cytotoxicity or off-target effects. Always include a vehicle control (medium/buffer with the same final concentration of DMSO) in your experiments.

Workflow and Logic Diagrams

The following diagrams illustrate the key processes involved in preparing and using the this compound stock solution.

G cluster_prep Stock Solution Preparation Workflow weigh Weigh this compound (20.83 mg) add_dmso Add Anhydrous DMSO (1.0 mL) weigh->add_dmso dissolve Vortex / Sonicate for Complete Dissolution add_dmso->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -80°C (long-term) or -20°C (short-term) aliquot->store

Caption: Workflow for preparing a 100 mM this compound stock solution.

G cluster_usage Experimental Usage Pathway stock 100 mM Stock Solution in DMSO (-80°C) thaw Thaw Aliquot at Room Temperature stock->thaw dilute Dilute to Final Concentration in Assay Medium thaw->dilute experiment In Vitro Experiment (e.g., cell culture) dilute->experiment control Vehicle Control (DMSO in Medium) dilute->control

References

Application Notes and Protocols for the Detection and Quantification of 4-Heptyloxyphenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the detection and quantification of 4-Heptyloxyphenol, a member of the 4-alkoxyphenol class of organic compounds. The following protocols are designed for use in research and quality control environments.

Overview

This compound and related long-chain alkylphenols are compounds of interest in various fields, including environmental analysis and drug development. Accurate and robust analytical methods are crucial for their detection and quantification. This document outlines two primary analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Quantitative Data Summary

The following tables summarize typical quantitative performance parameters that can be expected for the analysis of this compound and related long-chain alkylphenols. These values are based on methods for structurally similar compounds and may vary depending on the specific instrumentation and matrix.

Table 1: High-Performance Liquid Chromatography (HPLC) Performance

ParameterExpected RangeNotes
Limit of Detection (LOD)0.1 - 10 µg/LDependent on detector and matrix.
Limit of Quantification (LOQ)0.5 - 30 µg/LTypically 3x the LOD.
Linearity (R²)≥ 0.995Over a defined concentration range.
Recovery85 - 115%Varies with sample matrix and extraction method.
Precision (RSD)< 15%For replicate measurements.

Table 2: Gas Chromatography-Mass Spectrometry (GC-MS) Performance

ParameterExpected RangeNotes
Limit of Detection (LOD)0.01 - 5 µg/LDerivatization can improve sensitivity.
Limit of Quantification (LOQ)0.05 - 15 µg/LTypically 3x the LOD.
Linearity (R²)≥ 0.997Over a defined concentration range.
Recovery80 - 120%Varies with sample matrix and extraction method.
Precision (RSD)< 10%For replicate measurements.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) with UV Detection

This protocol is adapted from methods used for other 4-alkylphenols and is suitable for the quantification of this compound in liquid samples.

A. Sample Preparation (Liquid-Liquid Extraction)

  • To 100 mL of an aqueous sample, add a suitable internal standard (e.g., 4-n-octylphenol).

  • Adjust the pH of the sample to approximately 2 with a suitable acid (e.g., hydrochloric acid).

  • Transfer the sample to a separatory funnel.

  • Add 50 mL of a suitable organic solvent (e.g., dichloromethane or a hexane/diethyl ether mixture).

  • Shake vigorously for 2 minutes, periodically venting the funnel.

  • Allow the layers to separate and collect the organic layer.

  • Repeat the extraction with a fresh 50 mL portion of the organic solvent.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Evaporate the solvent to near dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume (e.g., 1 mL) of the mobile phase.

  • Filter the reconstituted sample through a 0.45 µm syringe filter prior to injection.

B. HPLC Operating Conditions

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v). The exact ratio may require optimization.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 30 °C.

  • Detector: UV-Vis detector set at an appropriate wavelength (e.g., 225 nm or 280 nm). A diode array detector (DAD) can be used to obtain spectral information.

  • Run Time: 15-20 minutes, or until the analyte and internal standard have eluted.

C. Calibration

Prepare a series of calibration standards of this compound in the mobile phase, each containing the internal standard at a constant concentration. Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method offers high selectivity and sensitivity and is suitable for complex matrices. Derivatization is often recommended to improve the chromatographic properties of phenolic compounds.[1][2]

A. Sample Preparation (Solid-Phase Extraction and Derivatization)

  • Condition a C18 SPE cartridge with methanol followed by deionized water.

  • Load the aqueous sample (e.g., 100 mL, with internal standard) onto the SPE cartridge.

  • Wash the cartridge with water to remove interferences.

  • Dry the cartridge thoroughly under vacuum or with nitrogen.

  • Elute the analyte with a suitable organic solvent (e.g., ethyl acetate or acetone).

  • Evaporate the eluate to a small volume (e.g., 100 µL) under a gentle stream of nitrogen.

  • Derivatization: Add a derivatizing agent (e.g., 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).

  • Seal the vial and heat at 70 °C for 30 minutes.

  • Cool to room temperature before injection.

B. GC-MS Operating Conditions

  • GC Column: 5% phenyl-methylpolysiloxane capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Injector: Splitless mode at 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp to 180 °C at 10 °C/min.

    • Ramp to 280 °C at 5 °C/min, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification or full scan for identification.

    • Suggested SIM ions for silylated this compound: To be determined from the mass spectrum of the derivatized standard. The molecular ion and characteristic fragment ions should be selected.

C. Calibration

Prepare calibration standards of this compound and the internal standard. Derivatize the standards using the same procedure as the samples. Construct a calibration curve based on the peak area ratios.

Diagrams

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Aqueous Sample Add_IS Add Internal Standard Sample->Add_IS Adjust_pH Adjust pH Add_IS->Adjust_pH Extraction Liquid-Liquid Extraction Adjust_pH->Extraction Dry_Evaporate Dry & Evaporate Extraction->Dry_Evaporate Reconstitute Reconstitute in Mobile Phase Dry_Evaporate->Reconstitute Filter Filter (0.45 µm) Reconstitute->Filter Inject Inject into HPLC Filter->Inject Separate C18 Column Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Calibrate Calibration Curve Integrate->Calibrate Quantify Quantify Concentration Calibrate->Quantify GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Aqueous Sample SPE Solid-Phase Extraction (SPE) Sample->SPE Elute Elute Analyte SPE->Elute Evaporate Evaporate to Near Dryness Elute->Evaporate Derivatize Derivatize (e.g., Silylation) Evaporate->Derivatize Inject Inject into GC-MS Derivatize->Inject Separate Capillary Column Separation Inject->Separate Detect Mass Spectrometry Detection Separate->Detect Integrate Extract Ion Chromatograms Detect->Integrate Calibrate Calibration Curve Integrate->Calibrate Quantify Quantify Concentration Calibrate->Quantify

References

Application Notes and Protocols for the Gas Chromatography (GC) Analysis of Phenols and Their Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phenolic compounds are a broad class of chemical compounds characterized by a hydroxyl group attached directly to an aromatic hydrocarbon ring. They are of significant interest in various fields, including environmental monitoring, food science, and pharmaceutical development, due to their diverse biological and toxicological properties. Gas chromatography (GC), particularly when coupled with mass spectrometry (MS), is a powerful analytical technique for the separation and quantification of phenols and their derivatives.[1][2] However, due to the polar nature and relatively low volatility of many phenolic compounds, derivatization is often a necessary step to improve their chromatographic behavior.[3][4][5][6]

This document provides detailed application notes and protocols for the analysis of phenols and their derivatives by GC. It covers common derivatization techniques, sample preparation methods, and typical GC and MS operating conditions.

General Experimental Workflow

The analysis of phenolic compounds by GC-MS involves a series of steps, from sample collection to data interpretation. The overall workflow is depicted below.

GC_Workflow cluster_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample_Collection Sample Collection Extraction Extraction of Phenols Sample_Collection->Extraction Cleanup Extract Cleanup Extraction->Cleanup Derivatization Derivatization Cleanup->Derivatization GC_Separation GC Separation Derivatization->GC_Separation MS_Detection MS Detection GC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Data_Analysis Data Analysis & Quantification Data_Acquisition->Data_Analysis

Caption: General workflow for the GC-MS analysis of phenolic compounds.

Experimental Protocols

This section details two common protocols for the analysis of phenols: one involving silylation, a widely used derivatization method, and another using acetylation.

Protocol 1: Silylation using BSTFA for GC-MS Analysis

Silylation is a robust and common derivatization technique that replaces the active hydrogen of the phenolic hydroxyl group with a non-polar trimethylsilyl (TMS) group.[3][4] This process increases the volatility and thermal stability of the analytes, leading to improved peak shape and sensitivity in GC analysis.[3][4] N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a popular silylating reagent, often used with a catalyst like trimethylchlorosilane (TMCS).[2][3]

1. Sample Preparation (Solid Samples, e.g., Plant Material)

  • Homogenization: Weigh approximately 1.0 g of dried and ground plant material into a centrifuge tube.

  • Extraction: Add 10 mL of a solvent mixture, such as methanol/water (80:20, v/v). Vortex thoroughly and sonicate for 30 minutes.

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Collection: Carefully transfer the supernatant to a new tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

2. Derivatization

  • To the dried extract, add 100 µL of BSTFA with 1% TMCS and 50 µL of pyridine (as a catalyst).[4]

  • Securely cap the vial and vortex for 1 minute to ensure complete dissolution.

  • Heat the mixture at 70°C for 60 minutes in a heating block or water bath.[2]

  • Allow the vial to cool to room temperature before injection into the GC-MS.

3. GC-MS Conditions

A typical set of GC-MS parameters for the analysis of silylated phenols is provided in the table below.

Protocol 2: Acetylation for GC-FID/MS Analysis

Acetylation is another effective derivatization method where the hydroxyl group of phenols is converted to an ester group using acetic anhydride. This method is simple, fast, and cost-effective.[5]

1. Sample Preparation (Aqueous Samples, e.g., Wastewater)

  • pH Adjustment: Take 100 mL of the water sample in a separatory funnel and adjust the pH to < 2 with sulfuric acid.

  • Extraction: Add 50 mL of dichloromethane and shake vigorously for 2 minutes. Allow the layers to separate and collect the organic layer. Repeat the extraction twice more with fresh portions of dichloromethane.

  • Drying: Pass the combined organic extracts through a funnel containing anhydrous sodium sulfate to remove any residual water.

  • Concentration: Concentrate the extract to approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen.

2. Derivatization

  • To the 1 mL concentrated extract, add 100 µL of acetic anhydride and 50 µL of pyridine.

  • Vortex the mixture for 1 minute.

  • Add 5 mL of a 10% potassium carbonate solution and shake for 5 minutes.[7]

  • Allow the layers to separate and carefully collect the upper organic layer for GC analysis.

3. GC-FID/ECD Conditions

The following table outlines typical GC conditions for the analysis of acetylated phenols. A Flame Ionization Detector (FID) is commonly used, but an Electron Capture Detector (ECD) can be employed for enhanced sensitivity for halogenated phenols.[8][9]

Quantitative Data and GC Parameters

The following table summarizes typical GC-MS and GC-FID/ECD parameters for the analysis of derivatized phenols.

ParameterProtocol 1: Silylation (GC-MS)Protocol 2: Acetylation (GC-FID/ECD)
GC System Gas Chromatograph coupled to a Mass SpectrometerGas Chromatograph with FID or ECD
Column HP-5MS, DB-5MS, or equivalent (30 m x 0.25 mm ID, 0.25 µm film)[2]DB-5, HP-1701, or equivalent (30 m x 0.32 mm ID, 0.25 µm film)[8]
Carrier Gas Helium at a constant flow of 1.0 mL/min[2]Helium or Nitrogen at 2.0 mL/min
Injection Mode Splitless or Split (e.g., 20:1)[2]Splitless
Injector Temp. 280 °C[2]250 °C
Oven Program Initial 60°C for 2 min, ramp at 5°C/min to 280°C, hold for 5 min[2]Initial 50°C for 1 min, ramp at 10°C/min to 250°C, hold for 10 min
Detector Mass SpectrometerFID or ECD
MS Source Temp. 230 °C[2]N/A
MS Quad Temp. 150 °C[2]N/A
Ionization Mode Electron Impact (EI) at 70 eV[2]N/A
Mass Scan Range 40-550 amu[2]N/A
FID Temperature N/A300 °C
ECD Temperature N/A320 °C

Method Validation

Validation of the analytical method is a critical step to ensure reliable and accurate results. The key parameters to be evaluated are outlined in the logical relationship diagram below.

Method_Validation cluster_validation Method Validation Parameters Linearity Linearity & Range Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate Precision) Linearity->Precision LOD Limit of Detection (LOD) Accuracy->LOD LOQ Limit of Quantitation (LOQ) Accuracy->LOQ Precision->LOD Precision->LOQ Selectivity Selectivity/Specificity LOD->Selectivity LOQ->Selectivity Robustness Robustness Selectivity->Robustness Stability Stability Robustness->Stability

Caption: Key parameters for the validation of a GC method for phenol analysis.

Summary of Quantitative Performance Data

The performance of a given method can be summarized by its quantitative characteristics. The following table provides an example of how to present such data, with hypothetical but realistic values for silylated phenols analyzed by GC-MS.

AnalyteRetention Time (min)LOD (µg/L)LOQ (µg/L)Recovery (%)RSD (%)
Phenol8.520.10.395 ± 4< 5
o-Cresol9.250.10.398 ± 3< 5
m-Cresol9.310.10.397 ± 4< 5
p-Cresol9.480.10.396 ± 5< 5
2,4-Dichlorophenol12.670.050.1592 ± 6< 7
Pentachlorophenol18.230.020.0690 ± 7< 8

Note: The values presented in this table are for illustrative purposes and may vary depending on the specific instrumentation, sample matrix, and experimental conditions.

Conclusion

The protocols and data presented provide a comprehensive guide for the analysis of phenols and their derivatives using gas chromatography. The choice of derivatization reagent and GC conditions should be optimized based on the specific analytes of interest and the sample matrix. Proper method validation is essential to ensure the quality and reliability of the analytical results.

References

Application of 4-Heptyloxyphenol in the Synthesis of Specialty Surfactants: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of specialty non-ionic, anionic, and cationic surfactants derived from 4-heptyloxyphenol. Given the limited direct literature on this compound-based surfactants, the following protocols are based on well-established analogous reactions for similar alkylphenols. The provided quantitative data is for structurally related surfactants and should be considered as a reference point for expected performance.

Introduction to this compound as a Surfactant Precursor

This compound is an aromatic compound characterized by a phenol group and a C7 alkyl ether chain. This structure provides a versatile hydrophobic starting point for the synthesis of various classes of surfactants. The heptyloxy group offers a defined hydrophobicity, which, when combined with a tailored hydrophilic headgroup, can lead to specialty surfactants with applications in emulsification, dispersion, and formulation development. The general synthetic strategy involves functionalizing the phenolic hydroxyl group to introduce different hydrophilic moieties.

Synthesis of Non-Ionic Surfactants: Ethoxylation of this compound

Non-ionic surfactants can be synthesized from this compound through ethoxylation, which involves the addition of ethylene oxide units to the phenolic hydroxyl group. This reaction is typically carried out via a Williamson ether synthesis-type reaction.

Diagram of Synthesis Pathway for Non-Ionic Surfactant

Troubleshooting & Optimization

Common challenges and solutions in the synthesis of 4-Heptyloxyphenol.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 4-Heptyloxyphenol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions to common challenges encountered during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the O-alkylation of hydroquinone with a heptyl halide (e.g., 1-bromoheptane) in the presence of a base.[1][2]

Q2: How can I minimize the formation of the dialkylated byproduct, 1,4-di(heptyloxy)benzene?

A2: To favor the formation of the mono-alkylated product, this compound, it is recommended to use a large excess of hydroquinone relative to the alkylating agent (1-bromoheptane).[3] This statistical approach increases the probability of the alkylating agent reacting with an unreacted hydroquinone molecule rather than the desired mono-ether product. Slow, dropwise addition of the alkylating agent to the reaction mixture can also help improve the selectivity for mono-alkylation.[3]

Q3: My reaction mixture is turning dark. What could be the cause and how can I prevent it?

A3: Hydroquinone and its corresponding phenoxide are susceptible to oxidation, especially under basic conditions, which can lead to the formation of colored impurities like benzoquinone.[4][5] To mitigate this, it is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents.[4][6]

Q4: What is the role of a phase transfer catalyst (PTC) in this synthesis?

A4: A phase transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), can be employed to facilitate the reaction between the aqueous-soluble phenoxide and the organic-soluble alkyl halide.[7][8] The PTC helps to transport the phenoxide anion from the aqueous phase to the organic phase where the reaction occurs, potentially increasing the reaction rate and yield.[8][9]

Q5: What is a suitable solvent for the recrystallization of this compound?

A5: The choice of solvent for recrystallization depends on the impurities present. A common approach is to use a solvent system where this compound is soluble at high temperatures but sparingly soluble at room temperature.[10][11] Hexane or a mixture of hexane and a more polar solvent like ethyl acetate or acetone are often good starting points for recrystallization of similar phenolic compounds.[12] It is always recommended to perform small-scale solubility tests to determine the optimal solvent or solvent system.[10]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Incomplete deprotonation of hydroquinone: The base used may be too weak or added in insufficient quantity. 2. Poor quality of reagents: The alkylating agent may have degraded, or the solvent may not be anhydrous. 3. Reaction temperature is too low: The activation energy for the reaction is not being met.1. Use a stronger base (e.g., NaOH, KOH) and ensure at least one equivalent is used. 2. Use freshly distilled or high-purity reagents and anhydrous solvents. 3. Increase the reaction temperature, typically to the reflux temperature of the solvent.
Formation of Significant Amounts of 1,4-di(heptyloxy)benzene 1. Stoichiometry of reactants: Molar ratio of hydroquinone to 1-bromoheptane is too low. 2. Rapid addition of alkylating agent: A high local concentration of the alkylating agent favors dialkylation.1. Increase the molar excess of hydroquinone (e.g., 3 to 5 equivalents).[3] 2. Add the 1-bromoheptane dropwise to the reaction mixture over an extended period.[3]
Presence of C-Alkylated Byproducts Ambident nature of the phenoxide ion: The phenoxide can undergo alkylation on the aromatic ring (C-alkylation) in addition to the desired O-alkylation.1. Solvent choice: Polar aprotic solvents like DMF or DMSO generally favor O-alkylation. 2. Use of a phase transfer catalyst: PTC can enhance the selectivity for O-alkylation.[8]
Reaction Mixture Turns Dark Brown or Black Oxidation of hydroquinone or the phenoxide: Exposure to atmospheric oxygen.[4]1. Conduct the reaction under an inert atmosphere (nitrogen or argon).[6] 2. Use solvents that have been degassed prior to use.[4]
Difficulty in Product Purification 1. Similar polarity of product and byproducts: Makes separation by chromatography or recrystallization challenging. 2. "Oiling out" during recrystallization: The product separates as a liquid instead of crystals.1. Optimize the mobile phase for column chromatography to achieve better separation. For recrystallization, try a two-solvent system.[13] 2. Ensure the boiling point of the recrystallization solvent is lower than the melting point of this compound (~60-63 °C).[14] If oiling out occurs, reheat the solution and add more of the good solvent, then cool slowly.

Experimental Protocols

Key Experiment: Williamson Ether Synthesis of this compound

This protocol describes a general procedure for the synthesis of this compound via the Williamson ether synthesis.

Materials:

  • Hydroquinone

  • 1-Bromoheptane

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Ethanol or Dimethylformamide (DMF)

  • Tetrabutylammonium bromide (optional, as a phase transfer catalyst)

  • Diethyl ether or Ethyl acetate (for extraction)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Hexane (for recrystallization)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve hydroquinone (e.g., 3-5 equivalents) in ethanol or DMF.

  • Base Addition: Add a stoichiometric amount of powdered NaOH or KOH (1 equivalent relative to 1-bromoheptane) to the solution and stir until it dissolves. If using a phase transfer catalyst, it can be added at this stage (e.g., 0.1 equivalents).

  • Alkylation: Heat the mixture to reflux. Slowly add 1-bromoheptane (1 equivalent) dropwise to the refluxing solution over a period of 1-2 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water and extract with diethyl ether or ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent such as hexane or a hexane/ethyl acetate mixture to yield this compound as a white to off-white solid.[10][11]

Quantitative Data Summary

The following table summarizes typical reaction parameters for the Williamson ether synthesis of this compound. Note that optimal conditions may vary and should be determined experimentally.

Parameter Typical Range/Value Notes
Reactants Hydroquinone, 1-Bromoheptane
Molar Ratio (Hydroquinone:1-Bromoheptane) 3:1 to 5:1A large excess of hydroquinone favors mono-alkylation.[3]
Base NaOH, KOH, K₂CO₃Stronger bases like NaOH or KOH are generally more effective.
Solvent Ethanol, DMF, Acetone, AcetonitrilePolar aprotic solvents like DMF can favor O-alkylation.
Catalyst (Optional) Tetrabutylammonium bromide (TBAB)A phase transfer catalyst can improve reaction rates.[7]
Temperature 50 - 100 °C (Reflux)Depends on the solvent used.
Reaction Time 4 - 24 hoursMonitor by TLC for completion.
Typical Yield 50 - 80%Highly dependent on reaction conditions and purification.

Visualizations

Williamson_Ether_Synthesis_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Hydroquinone + 1-Bromoheptane + Base (e.g., NaOH) reflux Heat to Reflux reagents->reflux solvent Solvent (e.g., Ethanol) solvent->reflux catalyst Phase Transfer Catalyst (Optional) catalyst->reflux monitoring Monitor by TLC reflux->monitoring extraction Aqueous Work-up & Extraction monitoring->extraction Reaction Complete purification Drying & Solvent Evaporation extraction->purification recrystallization Recrystallization purification->recrystallization product Pure this compound recrystallization->product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic start Low Yield of This compound check_reactants Check Reactant Stoichiometry & Purity start->check_reactants check_conditions Review Reaction Conditions (Base, Solvent, Temp) start->check_conditions check_side_reactions Analyze for Side Products (TLC, NMR) start->check_side_reactions solution_stoichiometry Increase Hydroquinone Excess check_reactants->solution_stoichiometry solution_conditions Use Stronger Base/ Higher Temperature check_conditions->solution_conditions solution_side_reactions Modify Conditions to Favor O-alkylation (e.g., PTC) check_side_reactions->solution_side_reactions solution_inert Ensure Inert Atmosphere check_side_reactions->solution_inert If oxidation observed

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Thermal stability and degradation pathways of 4-Heptyloxyphenol.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on investigating the thermal stability and degradation pathways of 4-Heptyloxyphenol. Due to limited publicly available data on the specific thermal behavior of this compound, this guide focuses on providing detailed experimental protocols, data interpretation strategies, and troubleshooting for common analytical techniques.

Frequently Asked Questions (FAQs)

Q1: What is the expected thermal stability of this compound?

Q2: What are the primary safety precautions when heating this compound?

A2: When heating this compound, it is crucial to work in a well-ventilated area, preferably a fume hood, to avoid inhalation of any potential decomposition products, which may include carbon monoxide, carbon dioxide, and other irritating vapors.[1] Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.[1]

Q3: How can I identify the degradation products of this compound?

A3: Hyphenated analytical techniques are ideal for identifying thermal degradation products. Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS) or Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) are powerful methods. These techniques separate the evolved gases from the TGA or pyrolyzer and provide mass spectra for the identification of individual components.[2]

Q4: Can I use Differential Scanning Calorimetry (DSC) to determine the purity of my this compound sample?

A4: Yes, DSC can be a useful tool for assessing the purity of a crystalline substance like this compound. A sharp, well-defined melting endotherm is indicative of high purity. The presence of impurities will typically broaden the melting peak and lower the melting point.

Experimental Protocols

Thermogravimetric Analysis (TGA) for Thermal Stability Assessment

Objective: To determine the onset of decomposition and the mass loss profile of this compound as a function of temperature.

Methodology:

  • Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's recommendations.[2][3]

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA crucible (e.g., alumina or platinum).[4]

  • Experimental Parameters:

    • Purge Gas: Use an inert gas such as nitrogen or argon at a flow rate of 20-50 mL/min to prevent oxidative degradation.[5]

    • Temperature Program:

      • Equilibrate at 30 °C.

      • Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min. A slower heating rate can provide better resolution of thermal events.[6]

  • Data Analysis: Plot the mass change (%) as a function of temperature. Determine the onset temperature of decomposition (Tonset) and the temperature of maximum mass loss rate (Tpeak) from the derivative of the TGA curve (DTG).

Differential Scanning Calorimetry (DSC) for Phase Transition Analysis

Objective: To identify melting point, and other potential phase transitions of this compound.

Methodology:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using appropriate standards (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan.

  • Experimental Parameters:

    • Purge Gas: Use an inert gas like nitrogen at a flow rate of 20-50 mL/min.

    • Temperature Program:

      • Equilibrate at 25 °C.

      • Ramp the temperature from 25 °C to a temperature above the expected melting point (e.g., 100 °C) at a heating rate of 10 °C/min.

      • Hold for 2 minutes to ensure complete melting.

      • Cool to 25 °C at 10 °C/min.

      • Reheat to the upper temperature at 10 °C/min to observe any changes in the thermal profile after the initial melt.

  • Data Analysis: Plot the heat flow (mW) as a function of temperature. The melting point is determined as the onset or peak of the endothermic melting transition.

Data Presentation

Table 1: Hypothetical TGA Data for this compound

ParameterValueDescription
Tonset~250 °CEstimated onset temperature of decomposition in an inert atmosphere.
Tpeak~300 °CEstimated temperature of the maximum rate of mass loss.
Mass Loss (Step 1)~50-60%Corresponds to the cleavage and volatilization of the heptyloxy chain.
Mass Loss (Step 2)~30-40%Corresponds to the degradation of the phenolic ring.
Residue at 600 °C< 5%Expected minimal residue in an inert atmosphere.

Table 2: Expected DSC Data for this compound

ParameterValueDescription
Melting Point (Tm)60-63 °CLiterature value for the melting point.[7][8]
Enthalpy of Fusion (ΔHf)To be determinedThe amount of energy required to melt the sample.

Troubleshooting Guides

TGA Troubleshooting

Q: My TGA curve shows a noisy baseline. What could be the cause? A: A noisy baseline can be caused by several factors:

  • Vibrations: Ensure the instrument is placed on a stable surface away from sources of vibration.[9]

  • Gas Flow: Inconsistent purge gas flow can cause fluctuations. Check the gas supply and flow controller.

  • Contamination: Residue from previous experiments can contaminate the balance mechanism. Regular cleaning is recommended.[2]

Q: The onset of decomposition seems to be at a lower temperature than expected. Why? A: This could be due to:

  • Impurities: The presence of volatile impurities can lead to an earlier mass loss.

  • Oxidative Atmosphere: If the purge gas is not completely inert (e.g., air leak), oxidative degradation can occur at lower temperatures.

  • Heating Rate: A very slow heating rate might show a lower onset temperature.

Q: I am seeing an unexpected weight gain in my TGA curve. What does this mean? A: A weight gain is typically due to a reaction with the purge gas, most commonly oxidation if air is present. It can also be caused by the sample reacting with the crucible material.

DSC Troubleshooting

Q: The melting peak in my DSC curve is broad. What does this indicate? A: A broad melting peak can suggest:

  • Impurities: Impurities disrupt the crystal lattice, leading to a broader melting range.

  • Poor Thermal Contact: Ensure the sample is evenly distributed at the bottom of the pan and the pan is sitting flat on the sensor.

  • Large Sample Size: A large sample mass can result in a significant temperature gradient across the sample.

Q: I am observing an unexpected peak before the melting point. What could it be? A: This could be a solid-solid phase transition, a glass transition if the sample is partially amorphous, or the melting of an impurity.

Q: My baseline is drifting significantly. How can I correct this? A: Baseline drift can be caused by:[10]

  • Uneven Sample and Reference Pans: Ensure the mass of the sample and reference pans are closely matched.

  • Instrument Equilibration: Allow sufficient time for the instrument to equilibrate at the starting temperature.

  • Sample Volatilization: If the sample is volatile, it can lead to a drifting baseline. Ensure you are using a hermetically sealed pan.

Visualizations

Thermal_Degradation_Pathway This compound This compound Initial_Cleavage Homolytic/Heterolytic Cleavage This compound->Initial_Cleavage Heat Heptyloxy_Radical Heptyloxy Radical Initial_Cleavage->Heptyloxy_Radical Phenoxy_Radical Phenoxy Radical Initial_Cleavage->Phenoxy_Radical Further_Degradation_1 Further Degradation Heptyloxy_Radical->Further_Degradation_1 Further_Degradation_2 Further Degradation Phenoxy_Radical->Further_Degradation_2 Volatile_Hydrocarbons Volatile Hydrocarbons (e.g., Heptene, Heptane) Further_Degradation_1->Volatile_Hydrocarbons Phenol_Derivatives Phenol, Hydroquinone Further_Degradation_2->Phenol_Derivatives Small_Gaseous_Products CO, CO2, H2O Volatile_Hydrocarbons->Small_Gaseous_Products High Temp Phenol_Derivatives->Small_Gaseous_Products High Temp Experimental_Workflow cluster_TGA Thermogravimetric Analysis (TGA) cluster_DSC Differential Scanning Calorimetry (DSC) cluster_Hyphenated Degradation Product Identification TGA_Sample_Prep Prepare TGA Sample (5-10 mg) TGA_Run Run TGA (10 °C/min to 600 °C, N2) TGA_Sample_Prep->TGA_Run TGA_Data Obtain TGA/DTG Curves TGA_Run->TGA_Data TGA_Analysis Determine Tonset, Tpeak, Mass Loss (%) TGA_Data->TGA_Analysis TGA_MS TGA-MS or Py-GC-MS Analysis TGA_Analysis->TGA_MS DSC_Sample_Prep Prepare DSC Sample (2-5 mg) DSC_Run Run DSC (Heat-Cool-Heat Cycle) DSC_Sample_Prep->DSC_Run DSC_Data Obtain DSC Curve DSC_Run->DSC_Data DSC_Analysis Determine Tm, ΔHf DSC_Data->DSC_Analysis End End: Thermal Stability Profile & Degradation Pathway DSC_Analysis->End Identify_Products Identify Evolved Gases/ Pyrolysis Products TGA_MS->Identify_Products Propose_Pathway Propose Degradation Pathway Identify_Products->Propose_Pathway Propose_Pathway->End Start Start: This compound Sample Start->TGA_Sample_Prep Start->DSC_Sample_Prep

References

How to minimize dust generation when working with powdered 4-Heptyloxyphenol.

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting advice to minimize dust generation when working with powdered 4-Heptyloxyphenol. Adherence to these protocols is critical for ensuring laboratory safety and experimental integrity.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with powdered this compound?

A1: Powdered this compound is classified as an irritant. The primary hazards include:

  • Eye Irritation: Direct contact with the powder can cause serious eye irritation.

  • Skin Irritation: Prolonged or repeated contact may cause skin irritation.

  • Respiratory Tract Irritation: Inhalation of dust particles can lead to respiratory irritation.

It is crucial to handle this compound in a manner that minimizes dust generation and potential exposure.

Q2: What basic personal protective equipment (PPE) is required when handling this compound powder?

A2: The following PPE is mandatory to reduce the risk of exposure:

  • Eye Protection: Chemical safety goggles or a face shield are essential to protect against airborne particles.

  • Gloves: Wear appropriate protective gloves to prevent skin contact.

  • Lab Coat: A dedicated lab coat should be worn to protect personal clothing.

  • Respiratory Protection: A NIOSH-approved respirator is recommended, especially when working outside of a containment system.

Q3: How should I store powdered this compound to minimize dust release?

A3: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area. This prevents the powder from becoming airborne due to air currents or accidental spills.

Troubleshooting Guide: Minimizing Dust Generation

This section addresses specific issues that may arise during common laboratory procedures involving powdered this compound.

Problem Potential Cause Solution
Visible dust clouds during weighing. - Air drafts in the laboratory.- Improper weighing technique.- Use a powder weighing station or a fume hood to create a controlled environment with minimal air movement.- Employ gentle scooping techniques instead of pouring the powder.- Use a weigh boat to contain the powder during transfer.
Powder spillage during transfer. - Static electricity causing powder to cling to surfaces.- Awkward transfer from a wide-mouthed container to a narrow-necked flask.- Use anti-static weigh boats or an ion-generating gun to dissipate static charge.- Utilize a powder funnel to guide the powder into the receiving vessel.
Contamination of the work area after handling. - Inadequate cleanup procedures.- Use a HEPA-filtered vacuum or wet cleaning methods for spills and residual powder. Dry sweeping should be avoided as it can generate dust.- Decontaminate all surfaces and equipment with a suitable solvent after use.
Respiratory irritation despite wearing a mask. - Improper fit or type of respirator.- Working in an area with inadequate ventilation.- Ensure your respirator is properly fitted and provides the appropriate level of protection for fine chemical powders.- Whenever possible, handle the powder within a certified chemical fume hood or a glove box to ensure adequate ventilation and containment.

Quantitative Data Summary

While specific occupational exposure limits (OELs) for this compound are not established, the following table provides its physical properties and the OELs for the related compound, phenol, for reference.

Property Value Source
Appearance Off-white powder
Molecular Formula C13H20O2
Molecular Weight 208.30 g/mol
Melting Point 64-65 °C
Phenol OSHA PEL (TWA) 5 ppm (19 mg/m³)
Phenol ACGIH TLV (TWA) 5 ppm
Phenol NIOSH REL (TWA) 5 ppm (19 mg/m³)

TWA: Time-Weighted Average

Experimental Protocols

Protocol 1: Weighing Powdered this compound with Minimal Dust Generation

  • Preparation:

    • Don all required PPE (safety goggles, gloves, lab coat, respirator).

    • Ensure a chemical fume hood or powder weighing station is operational.

    • Place a marble balance inside the containment area.

    • Use a clean weigh boat.

  • Procedure:

    • Place the weigh boat on the balance and tare it.

    • Using a clean, appropriately sized spatula, gently scoop the desired amount of this compound from its container onto the weigh boat. Avoid dropping the powder from a height.

    • Make small additions until the target weight is reached.

    • If you need to remove excess powder, use a clean spatula to carefully transfer it to a designated waste container. Do not return excess powder to the original container.

    • Once the desired weight is achieved, carefully remove the weigh boat from the balance.

  • Cleanup:

    • Wipe down the spatula and any potentially contaminated surfaces with a damp cloth or a suitable solvent.

    • Dispose of all waste materials in a properly labeled hazardous waste container.

Protocol 2: Transferring Powdered this compound to a Reaction Vessel

  • Preparation:

    • Ensure all necessary PPE is worn.

    • Perform the transfer within a fume hood.

    • Have the reaction vessel securely clamped.

  • Procedure:

    • If transferring to a narrow-mouthed vessel, place a powder funnel in the opening.

    • Carefully bring the weigh boat containing the this compound to the mouth of the funnel or vessel.

    • Gently tilt and tap the weigh boat to transfer the powder.

    • If any powder adheres to the weigh boat, use a small amount of the reaction solvent to rinse the remaining powder into the vessel.

  • Cleanup:

    • Decontaminate the weigh boat, funnel, and any other equipment used in the transfer.

    • Dispose of all contaminated materials appropriately.

Visual Workflow for Dust Minimization

The following diagram illustrates the logical workflow for assessing and mitigating dust generation risks when handling powdered this compound.

DustMinimizationWorkflow start Start: Handling Powdered this compound assess_risk Assess Risk: - Quantity of powder - Duration of handling start->assess_risk select_containment Select Containment assess_risk->select_containment fume_hood Chemical Fume Hood select_containment->fume_hood Standard Use glove_box Glove Box / Isolator (for high potency or large quantities) select_containment->glove_box High Risk ppe Select and Don Appropriate PPE fume_hood->ppe glove_box->ppe handling_procedure Follow Specific Handling Protocol (Weighing, Transferring) ppe->handling_procedure spill_check Spill or Dust Generated? handling_procedure->spill_check cleanup Follow Spill Cleanup Protocol spill_check->cleanup Yes decontaminate Decontaminate Work Area and Equipment spill_check->decontaminate No cleanup->decontaminate end End: Secure Storage of Compound and Waste decontaminate->end

Caption: Workflow for Minimizing Dust Generation with this compound.

Optimizing long-term storage conditions for 4-Heptyloxyphenol stock solutions.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage, handling, and troubleshooting of 4-Heptyloxyphenol stock solutions.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for this compound stock solutions?

A1: For optimal stability, this compound stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month. It is highly recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can accelerate degradation.

Q2: What is the recommended solvent for preparing this compound stock solutions?

A2: Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing this compound stock solutions. It is crucial to use anhydrous, high-purity DMSO to minimize degradation, as the compound's stability can be compromised by moisture and impurities.

Q3: My this compound solution has changed color. What does this indicate?

A3: A color change, typically to a yellowish or brownish hue, often indicates oxidation of the phenolic group. This can be caused by exposure to air (oxygen), light, or contaminants in the solvent. Oxidized solutions may have reduced purity and activity and should be discarded.

Q4: Can I store my this compound stock solution at room temperature or 4°C?

A4: While the solid powder form of this compound can be stored at 4°C for up to two years, stock solutions are significantly less stable at these temperatures. Storage at room temperature is not recommended as it will lead to rapid degradation. For short-term use, it is best to prepare fresh dilutions from a frozen stock.

Q5: What are the known incompatibilities of this compound?

A5: this compound is incompatible with strong oxidizing agents, acid chlorides, and acid anhydrides. Contact with these substances can lead to vigorous reactions and decomposition of the compound.

Troubleshooting Guide

This guide addresses common issues encountered during the storage and use of this compound stock solutions.

Problem Possible Cause Recommended Solution
Precipitate forms in the stock solution upon thawing. The concentration of the solution may be too high for the storage temperature, or the solvent may have absorbed water.Gently warm the solution to 37°C and vortex to redissolve the precipitate. If it does not redissolve, the solution may be supersaturated and should be remade at a lower concentration. Ensure DMSO is anhydrous.
Inconsistent or lower-than-expected experimental results. The stock solution may have degraded due to improper storage, repeated freeze-thaw cycles, or oxidation.Prepare a fresh stock solution from powder. Verify the concentration and purity of the new stock solution using a suitable analytical method (e.g., HPLC) before use.
Difficulty dissolving the this compound powder. The solvent may be of poor quality or the powder may have clumped.Use high-purity, anhydrous DMSO. Sonication can aid in dissolving the powder.
Working solution becomes cloudy or shows precipitation after dilution. The aqueous buffer used for dilution is not compatible with the DMSO stock, causing the compound to precipitate.Increase the percentage of organic co-solvent in the final working solution or use a different buffer system. Preparing dilutions fresh and using them immediately is recommended.

Quantitative Data Summary

The following table summarizes the key storage and stability data for this compound.

Parameter Condition Recommendation/Value Reference
Storage Temperature (Powder) 4°CUp to 2 years
-20°CUp to 3 years
Storage Temperature (Stock Solution in DMSO) -20°CUp to 1 month
-80°CUp to 6 months
Recommended Solvent In VitroDMSO (up to 100 mg/mL with sonication)
Molecular Weight 208.30 g/mol
Appearance White to off-white solid

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Materials: this compound powder, anhydrous dimethyl sulfoxide (DMSO), sterile microcentrifuge tubes.

  • Procedure:

    • Weigh out 2.083 mg of this compound powder and place it in a sterile microcentrifuge tube.

    • Add 1 mL of anhydrous DMSO to the tube.

    • Vortex the solution until the powder is completely dissolved. If necessary, sonicate for

First aid procedures for skin and eye exposure to 4-Heptyloxyphenol.

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 4-Heptyloxyphenol Exposure First Aid

This guide provides immediate first aid procedures for researchers, scientists, and drug development professionals who have been exposed to this compound on their skin or in their eyes during experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I've splashed this compound in my eye. What is the immediate first aid action?

A1: Immediately flush your eyes with a large amount of water for at least 15 minutes.[1][2] It is critical to occasionally lift the upper and lower eyelids to ensure the entire surface of the eye is rinsed.[1][2] After flushing, seek immediate medical attention.[1][2][3] If you are wearing contact lenses, remove them if it is safe to do so.[3]

Q2: I've spilled this compound powder on my gloved hand and some may have touched my skin. What should I do?

A2: Promptly remove the contaminated gloves and any contaminated clothing or shoes.[1][2] Immediately wash the affected skin area with plenty of soap and water for at least 15 minutes.[2][3][4] It is important to seek medical advice if skin irritation occurs or persists.[3]

Q3: Is this compound hazardous upon skin or eye contact?

A3: Yes, this compound is classified as a substance that causes skin irritation and serious eye irritation.[1][5][6] Therefore, taking immediate and appropriate first aid measures is crucial to prevent injury.

Q4: How long should I flush the affected area?

A4: For both skin and eye exposure, the recommended minimum flushing time is 15 minutes.[1][2] This duration is critical to ensure the chemical is sufficiently removed from the affected area.

Q5: What should I do after administering first aid for eye or skin exposure?

A5: For any exposure, it is important to seek medical attention after completing the initial first aid procedures.[1][2] Be prepared to provide the Safety Data Sheet (SDS) for this compound to the medical personnel.

Q6: What personal protective equipment (PPE) should be worn to prevent exposure?

A6: To prevent exposure, always wear appropriate personal protective equipment. This includes chemical safety goggles or glasses, protective gloves, and a lab coat or other protective clothing to prevent skin contact.[1][3]

Quantitative Data Summary

The following table summarizes the key quantitative recommendations for first aid procedures for this compound exposure.

Exposure RouteFirst Aid ProcedureMinimum DurationNotes
Eye Flush with plenty of waterAt least 15 minutesOccasionally lift upper and lower eyelids. Seek immediate medical aid.[1][2]
Skin Flush with plenty of soap and waterAt least 15 minutesRemove contaminated clothing and shoes. Seek medical aid.[1][2]

Experimental Protocols

The first aid procedures outlined above are standard protocols derived from Safety Data Sheets (SDS) for this compound. These are not experimental procedures but established safety guidelines.

Visual Workflow for First Aid Procedures

The following diagrams illustrate the logical workflow for responding to skin and eye exposure to this compound.

G cluster_skin Skin Exposure Workflow skin_start Skin Exposure Occurs remove_clothing Remove Contaminated Clothing and Shoes skin_start->remove_clothing wash_skin Wash with Plenty of Soap and Water remove_clothing->wash_skin duration_skin Continue for at Least 15 Minutes wash_skin->duration_skin seek_medical_skin Seek Medical Attention duration_skin->seek_medical_skin

First aid workflow for skin exposure to this compound.

G cluster_eye Eye Exposure Workflow eye_start Eye Exposure Occurs flush_eyes Flush Eyes with Plenty of Water eye_start->flush_eyes lift_eyelids Occasionally Lift Upper and Lower Eyelids flush_eyes->lift_eyelids duration_eye Continue for at Least 15 Minutes lift_eyelids->duration_eye seek_medical_eye Seek Immediate Medical Attention duration_eye->seek_medical_eye

First aid workflow for eye exposure to this compound.

References

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides detailed information for researchers, scientists, and drug development professionals on the safe disposal of 4-Heptyloxyphenol and other phenolic waste. It includes frequently asked questions (FAQs) and troubleshooting for laboratory-scale disposal procedures.

Frequently Asked Questions (FAQs)

Q1: What is the primary classification of waste containing this compound?

A1: Waste containing this compound, like other phenolic compounds, must be classified as hazardous waste. This requires special handling and disposal procedures in compliance with local and national environmental regulations. Do not dispose of this waste down the drain or in regular trash.

Q2: What are the immediate steps I should take in case of a spill of this compound?

A2: In case of a spill, immediately clean it up while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Absorb the spill with an inert material, such as vermiculite or sand, and place it into a clean, dry, and properly labeled, sealed container for hazardous waste disposal.

Q3: Can I neutralize or degrade small amounts of this compound waste in the lab before disposal?

A3: Yes, for small quantities of dilute aqueous solutions, chemical degradation methods can be employed to break down the phenolic structure into less hazardous compounds. Advanced Oxidation Processes (AOPs) are effective for this purpose. However, concentrated waste or large volumes should always be disposed of through a licensed hazardous waste contractor.

Q4: What are some examples of Advanced Oxidation Processes (AOPs) suitable for degrading phenolic waste?

A4: Suitable AOPs for phenolic waste include the Photo-Fenton process (UV light, hydrogen peroxide, and an iron salt catalyst) and photocatalysis using titanium dioxide (TiO2). These methods generate highly reactive hydroxyl radicals that can effectively degrade the aromatic ring of phenols.

Q5: What personal protective equipment (PPE) is required when handling this compound and its waste?

A5: When handling this compound and its waste, you must wear chemical-resistant gloves (e.g., butyl rubber or neoprene), chemical splash goggles, and a lab coat. All handling of the solid compound or preparation of solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.

Troubleshooting Guides

Scenario 1: Incomplete Degradation during Photo-Fenton Reaction

Issue: After attempting to degrade a dilute aqueous solution of this compound using the Photo-Fenton method, you suspect the degradation is incomplete.

Possible Cause Troubleshooting Step
Incorrect pH The Photo-Fenton reaction is highly pH-dependent, with an optimal pH of around 3. Verify the pH of your solution and adjust with dilute acid if necessary.
Insufficient Reagents The concentrations of hydrogen peroxide (H₂O₂) and the iron catalyst (Fe²⁺) are critical. Ensure you are using the optimal concentrations as determined for general phenol degradation. You may need to incrementally increase the H₂O₂ concentration.
Inadequate UV Exposure Ensure the UV lamp is functioning correctly and that the reaction vessel allows for maximum light penetration. The reaction time may also need to be extended.
Presence of Inhibitors Other organic compounds in the waste stream can compete for hydroxyl radicals, reducing the efficiency of this compound degradation. If possible, pre-treat the waste to remove interfering substances.
Scenario 2: Low Efficiency of TiO₂ Photocatalysis

Issue: You are using TiO₂ photocatalysis to degrade this compound, but the process is slow or ineffective.

Possible Cause Troubleshooting Step
Suboptimal TiO₂ Concentration The concentration of the TiO₂ catalyst is crucial. Too little will result in a slow reaction rate, while too much can cause light scattering and reduce efficiency. For phenol, an optimal concentration is around 0.9 g/L.
Catalyst Fouling The surface of the TiO₂ particles can become fouled with byproducts of the reaction, reducing its catalytic activity. Ensure the solution is well-mixed to keep the catalyst suspended.
Insufficient UV Wavelength/Intensity TiO₂ requires UV-A light for activation. Verify that your UV source emits at the correct wavelength and has sufficient intensity to initiate the photocatalytic process.

Quantitative Data Summary

The following table summarizes key parameters for the degradation of phenolic compounds based on literature values. These should be used as a starting point for optimizing the disposal of this compound waste.

Parameter Photo-Fenton Process TiO₂ Photocatalysis Reference
Optimal pH ~3Not specified, but acidic conditions are generally favorable
H₂O₂ Concentration 6 mmol/LN/A
Fe(II) Concentration 0.5 mmol/LN/A
TiO₂ Concentration N/A0.9 g/L
Reaction Time Varies, can be rapidUp to 24 hours

Experimental Protocols

Note: These are generalized protocols for the degradation of phenols and should be adapted and optimized for this compound in a controlled laboratory setting. Always conduct a small-scale pilot experiment first.

Protocol 1: Photo-Fenton Degradation of Aqueous this compound Waste

Objective: To degrade this compound in a dilute aqueous solution into less hazardous byproducts.

Materials:

  • Dilute aqueous waste containing this compound (concentration < 100 mg/L)

  • Iron(II) sulfate heptahydrate (FeSO₄·7H₂O)

  • 30% Hydrogen peroxide (H₂O₂)

  • Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl) for pH adjustment

  • Sodium hydroxide (NaOH) for final neutralization

  • UV lamp (e.g., mercury vapor lamp)

  • Glass reaction vessel

  • Magnetic stirrer and stir bar

  • pH meter

Procedure:

  • Preparation: Conduct the entire procedure in a certified chemical fume hood. Wear appropriate PPE.

  • pH Adjustment: Transfer a known volume of the this compound waste solution to the glass reaction vessel. Adjust the pH of the solution to approximately 3 using dilute sulfuric acid or hydrochloric acid.

  • Catalyst Addition: Add the iron(II) sulfate heptahydrate to achieve a final concentration of approximately 0.5 mmol/L. Stir until fully dissolved.

  • Initiation of Reaction: While stirring, add 30% hydrogen peroxide to a final concentration of approximately 6 mmol/L.

  • UV Irradiation: Immediately begin irradiating the solution with the UV lamp.

  • Monitoring: Allow the reaction to proceed for a predetermined time (e.g., 1-4 hours). The progress of the degradation can be monitored by analytical techniques such as HPLC or GC-MS if available.

  • Termination and Neutralization: Once the degradation is complete, turn off the UV lamp. Neutralize the solution to a pH between 6 and 8 with sodium hydroxide.

  • Final Disposal: The treated, neutralized solution can typically be disposed of down the drain with copious amounts of water, but always check your local regulations first.

Visualizations

A list of materials incompatible with 4-Heptyloxyphenol.

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 4-Heptyloxyphenol

This guide provides essential information regarding the chemical compatibility of this compound for researchers, scientists, and drug development professionals. Please consult the relevant Safety Data Sheet (SDS) for your specific product before handling this chemical.

Incompatible Materials

This compound is incompatible with the following substances and should not be stored or handled with them to prevent hazardous reactions.

  • Strong Oxidizing Agents

  • Acid Chlorides

  • Acid Anhydrides

Summary of Chemical Incompatibilities
Incompatible Material ClassPotential HazardRecommended Precautions
Strong Oxidizing Agents Can lead to vigorous or violent reactions, potentially causing fire or explosion. The reaction may generate heat and toxic fumes.Store this compound separately from all oxidizing agents. Use appropriate personal protective equipment (PPE), including safety goggles and gloves. Work in a well-ventilated area or a chemical fume hood.
Acid Chlorides Reacts with the hydroxyl group of the phenol in a vigorous, exothermic reaction. This reaction produces the corresponding ester and corrosive hydrogen chloride gas.Avoid all contact. Conduct any necessary reactions in a controlled environment, under a fume hood, and with appropriate temperature control. Ensure no moisture is present, as acid chlorides also react with water.
Acid Anhydrides Reacts with the phenolic hydroxyl group to form an ester and a carboxylic acid. The reaction is typically slower than with acid chlorides but can be exothermic.Separate storage is required. If a reaction is intended, use a well-ventilated fume hood and monitor the temperature. Prevent exposure to moisture.

Troubleshooting Guide

This section addresses specific issues that may arise during experimentation due to material incompatibility.

Q1: I've noticed a sudden temperature increase and/or the release of fumes after adding a reagent to this compound. What should I do?

A1: This indicates a possible exothermic reaction with an incompatible substance.

  • Ensure your safety first. If the reaction is vigorous, evacuate the immediate area and alert others.

  • If it is safe to do so, ensure the area is well-ventilated by working within a fume hood.

  • Do not attempt to neutralize the reaction without knowing the exact reagents involved.

  • Consult the Safety Data Sheet (SDS) for both this compound and the added reagent to understand the potential reaction products and hazards.

  • Once the reaction has subsided, dispose of the material according to your institution's hazardous waste disposal protocols.

Q2: The this compound powder has changed color (e.g., darkened) after being stored in a container with other chemicals. Is it still usable?

A2: A color change can signify degradation or contamination due to a slow reaction with an incompatible material, such as an oxidizing agent. It is strongly recommended not to use the product. The contamination could compromise experimental results and may pose an unknown hazard. Dispose of the material safely and review your storage procedures to ensure this compound is stored away from incompatible substances in a cool, dry, well-ventilated area.

Q3: I suspect my sample of this compound is contaminated with an acid chloride or acid anhydride. How can I confirm this?

A3: Direct confirmation requires analytical methods (e.g., GC-MS, IR spectroscopy) to identify the presence of esters or other reaction byproducts. Infrared spectroscopy is particularly useful for identifying acid anhydrides, which have two distinct C=O stretching peaks. However, a simpler, qualitative check is to observe for any signs of reaction upon adding a small, controlled amount of water or alcohol; the presence of an unreacted acid chloride would likely cause a vigorous reaction producing heat and HCl fumes. This should only be done under strict safety protocols in a fume hood.

Validation & Comparative

Quantitative Structure-Activity Relationship (QSAR) Analysis of 4-Heptyloxyphenol Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the quantitative structure-activity relationship (QSAR) of 4-heptyloxyphenol analogs. Due to the limited availability of direct QSAR studies on a homologous series of this compound analogs in the reviewed literature, this document synthesizes findings from QSAR analyses of structurally related phenolic compounds, including alkylphenols and phenolic ethers. The experimental data and methodologies presented are representative of the approaches used for this class of molecules and serve as a framework for designing and interpreting QSAR studies.

Data Presentation: Quantitative Comparison of Phenolic Analogs

The following tables summarize hypothetical, yet representative, quantitative data for a series of 4-alkoxyphenol analogs, including the parent compound this compound. This data is compiled based on reported biological activities of similar phenolic compounds and illustrates the type of information required for a robust QSAR analysis.

Table 1: Antibacterial Activity of 4-Alkoxyphenol Analogs

Compound IDAnalog (R group in 4-ROC₆H₄OH)LogPMolecular Weight ( g/mol )MIC (μM) vs. S. aureuspMIC (-log MIC)
1 -CH₃ (Methyl)1.96124.145003.30
2 -C₂H₅ (Ethyl)2.47138.163503.46
3 -C₃H₇ (Propyl)2.98152.192003.70
4 -C₄H₉ (Butyl)3.49166.221503.82
5 -C₅H₁₁ (Pentyl)4.00180.241004.00
6 -C₆H₁₃ (Hexyl)4.51194.27754.12
7 -C₇H₁₅ (Heptyl) 5.02 208.30 50 4.30
8 -C₈H₁₇ (Octyl)5.53222.33804.10

Note: MIC (Minimum Inhibitory Concentration) values are hypothetical and for illustrative purposes. A lower MIC value indicates higher antibacterial activity. The pMIC is the negative logarithm of the molar MIC, a common format for the dependent variable in QSAR studies.

Table 2: Antioxidant Activity of 4-Alkoxyphenol Analogs

Compound IDAnalog (R group in 4-ROC₆H₄OH)BDE (kcal/mol)HOMO (eV)TEAC (Trolox Equivalents)
1 -CH₃ (Methyl)85.2-5.451.2
2 -C₂H₅ (Ethyl)85.0-5.431.3
3 -C₃H₇ (Propyl)84.8-5.421.4
4 -C₄H₉ (Butyl)84.7-5.411.5
5 -C₅H₁₁ (Pentyl)84.6-5.401.6
6 -C₆H₁₃ (Hexyl)84.5-5.391.7
7 -C₇H₁₅ (Heptyl) 84.4 -5.38 1.8
8 -C₈H₁₇ (Octyl)84.3-5.371.9

Note: BDE (Bond Dissociation Enthalpy of the phenolic O-H bond), HOMO (Highest Occupied Molecular Orbital energy), and TEAC (Trolox Equivalent Antioxidant Capacity) values are representative. A lower BDE and a higher HOMO are generally correlated with higher antioxidant activity. A higher TEAC value indicates greater antioxidant capacity.

Experimental Protocols

The following are detailed methodologies for key experiments typically cited in QSAR analyses of phenolic compounds.

1. Determination of Minimum Inhibitory Concentration (MIC)

  • Bacterial Strains and Culture Conditions: Target bacterial strains (e.g., Staphylococcus aureus, Pseudomonas aeruginosa) are cultured in appropriate broth (e.g., Mueller-Hinton Broth) at 37°C.

  • Microdilution Method: A two-fold serial dilution of the test compounds is prepared in a 96-well microtiter plate. Each well is then inoculated with a standardized bacterial suspension (approximately 5 x 10⁵ CFU/mL).

  • Incubation and Observation: The plates are incubated for 18-24 hours at 37°C. The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • Controls: Positive (a known antibiotic) and negative (vehicle, typically DMSO) controls are included in each assay.

2. Antioxidant Activity Assays

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

    • A solution of DPPH in methanol is prepared.

    • Different concentrations of the test compounds are added to the DPPH solution.

    • The mixture is incubated in the dark for 30 minutes.

    • The absorbance is measured at 517 nm. The percentage of DPPH radical scavenging is calculated relative to a control. The IC₅₀ value (concentration required to scavenge 50% of DPPH radicals) is then determined.

  • TEAC (Trolox Equivalent Antioxidant Capacity) Assay:

    • The ABTS•+ radical cation is generated by reacting ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) with potassium persulfate.

    • The ABTS•+ solution is diluted to an absorbance of 0.70 at 734 nm.

    • Test compounds are added to the ABTS•+ solution, and the decrease in absorbance is measured after a set time (e.g., 6 minutes).

    • The antioxidant capacity is expressed as Trolox equivalents, a water-soluble vitamin E analog.

3. QSAR Model Development

  • Molecular Descriptors Calculation:

    • The 2D or 3D structures of the analogs are generated and optimized using computational chemistry software (e.g., Gaussian, Spartan).

    • A wide range of molecular descriptors are calculated using software like DRAGON or PaDEL-Descriptor. These can include:

      • Physicochemical descriptors: LogP (lipophilicity), molecular weight, molar refractivity.

      • Topological descriptors: Connectivity indices, shape indices.

      • Electronic descriptors: HOMO and LUMO energies, dipole moment, partial charges.

      • Quantum-chemical descriptors: Bond dissociation enthalpy (BDE).

  • Statistical Analysis and Model Building:

    • The calculated descriptors (independent variables) are correlated with the biological activity (dependent variable, e.g., pMIC or log(1/IC₅₀)) using statistical methods such as Multiple Linear Regression (MLR), Principal Component Analysis (PCA

A Comparative Analysis of the Biological Activities of 4-Heptyloxyphenol and Other Alkoxyphenols

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Alkoxyphenols, a class of organic compounds characterized by a phenol ring with an attached alkoxy group, have garnered significant interest in the scientific community for their diverse biological activities. These compounds are structurally related to naturally occurring phenols, which are known for their antimicrobial, antioxidant, and various pharmacological properties. This guide provides a comparative study of the biological activity of 4-Heptyloxyphenol and other related alkoxyphenols, with a focus on their antibacterial, tyrosinase inhibitory, and antioxidant properties. The information presented is intended for researchers, scientists, and professionals in the field of drug development.

Comparative Biological Activity

The biological activities of alkoxyphenols are significantly influenced by the nature of the alkyl chain and the substitution pattern on the phenol ring. Generally, lipophilicity and steric factors play a crucial role in determining the potency and mechanism of action.

1. Antibacterial Activity

Phenolic compounds are well-established antimicrobial agents. This compound has demonstrated notable antibacterial activity against several bacterial strains. A comparative summary of its minimum inhibitory concentration (MIC) is presented below. The activity of alkoxyphenols often correlates with the length of the alkyl chain, which influences their ability to disrupt bacterial cell membranes.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC) (mM)Reference
This compoundPorphyromonas gingivalis0.10
This compoundStreptococcus artemidis0.21
This compoundStreptococcus sobrinus0.14
EugenolStaphylococcus aureus0.75
CapsaicinStaphylococcus aureus0.68
VanillinStaphylococcus aureus1.38

2. Tyrosinase Inhibitory Activity

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of great interest in cosmetology and for treating hyperpigmentation disorders. Several phenolic compounds, including alkoxyphenols, have been investigated as tyrosinase inhibitors. The inhibitory potency is often associated with the presence of a resorcinol moiety. While specific data for this compound is limited in the provided results, a comparison with other potent phenolic inhibitors highlights the potential of this class of compounds.

CompoundSubstrateIC50 (µM)Inhibition TypeReference
4,4'-Dihydroxybiphenyl-1.91Competitive
(E)-3-(2,4-dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-oneL-tyrosine0.013Competitive
(E)-3-(2,4-dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-oneL-DOPA0.93Competitive
Oxyresveratrol-32-fold more potent than kojic acidNon-competitive
Kojic AcidL-tyrosine22.84-

3. Antioxidant Activity

The antioxidant properties of phenols are attributed to their ability to scavenge free radicals. This activity is crucial for mitigating oxidative stress-related cellular damage. The antioxidant potential of various alkoxyphenols has been evaluated using different assays.

CompoundAssayIC50 (µM)Reference
4-Hydroxyl-propranololLipid Peroxidation Inhibition1.1
Trolox (Vitamin E analog)Lipid Peroxidation Inhibition4.3
PropranololLipid Peroxidation Inhibition168

4. Other Biological Activities

  • Anticancer Potential: this compound has been shown to inhibit the growth of various cancer cells and may act by inhibiting the epidermal growth factor receptor (EGFR) signaling pathway.

  • Endocrine Activity: this compound acts as a selective inverse agonist at the orphan nuclear receptor steroidogenic factor-1 (SF-1) with an IC50 of 50-100 nM.

Experimental Protocols & Methodologies

1. Determination of Minimum Inhibitory Concentration (MIC)

The antibacterial activity of the compounds is typically determined by the broth microdilution method.

  • Preparation of Inoculum: Bacterial strains are cultured in an appropriate broth medium to reach a logarithmic growth phase. The culture is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate using the broth medium.

  • Inoculation and Incubation: The standardized bacterial inoculum is added to each well containing the diluted compound. The plates are then incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

2. Tyrosinase Inhibition Assay

The inhibitory effect on mushroom tyrosinase activity is measured spectrophotometrically.

  • Reaction Mixture: The assay is performed in a phosphate buffer (pH 6.8). The reaction mixture contains the tyrosinase enzyme and the test inhibitor at various concentrations.

  • Substrate Addition: The reaction is initiated by adding a substrate, typically L-tyrosine or L-DOPA.

  • Measurement: The formation of dopachrome from the oxidation of the substrate is monitored by measuring the absorbance at a specific wavelength (e.g., 475 nm) over time.

  • Calculation of Inhibition: The percentage of inhibition is calculated by comparing the rate of reaction in the presence and absence of the inhibitor. The IC50 value, the concentration of inhibitor required to achieve 50% inhibition, is then determined.

3. DPPH Radical Scavenging Assay

This assay is commonly used to evaluate antioxidant activity.

  • Reaction: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH), a stable free radical, is mixed with various concentrations of the test compound.

  • Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The scavenging of the DPPH radical by the antioxidant results in a color change from violet to yellow, which is measured by the decrease in absorbance at approximately 517 nm.

  • Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value is determined.

Visualizations: Workflows and Pathways

Comparative Analysis of the Endocrine-Disrupting Effects of 4-Heptyloxyphenol, 4-Octylphenol, and 4-Nonylphenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the endocrine-disrupting effects of three alkylphenolic compounds: 4-heptyloxyphenol, 4-octylphenol, and 4-nonylphenol. These compounds are known environmental contaminants and have garnered significant attention for their potential to interfere with the endocrine system. This document summarizes key experimental data, details relevant methodologies, and visualizes associated signaling pathways to support research and development in this critical area.

Physicochemical Properties

The lipophilicity of these compounds, indicated by the octanol-water partition coefficient (LogP), is a key factor in their bioaccumulation potential. As the length of the alkyl chain increases, so does the lipophilicity.

CompoundMolecular FormulaMolecular Weight ( g/mol )LogPWater SolubilityPhysical State
This compound C₁₃H₂₀O₂208.30~4.6InsolubleOff-white powder
4-Octylphenol C₁₄H₂₂O206.32~5.3-5.6Very lowWhite to pale yellow solid
4-Nonylphenol C₁₅H₂₄O220.35~5.76Very lowPale yellow viscous liquid

Endocrine-Disrupting Activity: A Comparative Overview

The primary mechanism by which these alkylphenols exert their endocrine-disrupting effects is through interaction with nuclear hormone receptors, most notably the estrogen receptor (ER) and the androgen receptor (AR).

Estrogenic Activity

These compounds are known xenoestrogens, meaning they can mimic the effects of the natural estrogen, 17β-estradiol (E2), by binding to and activating the estrogen receptor. This can lead to the inappropriate activation of estrogen-responsive genes, potentially causing a range of adverse effects on reproductive health and development.

The estrogenic potency of these compounds generally increases with the length of the alkyl chain. This is reflected in their relative binding affinities for the estrogen receptor.

Table 1: Estrogen Receptor α (ERα) Binding Affinity and In Vitro Estrogenic Potency

CompoundRelative Binding Affinity (RBA) for ERα (%) (E2 = 100%)Yeast Estrogen Screen (YES) Assay (EC50)
This compound 0.0049Data not available
4-Octylphenol 0.054~1 x 10⁻⁶ M
4-Nonylphenol 0.12~1 x 10⁻⁶ M

Data for RBA from Blair et al. (2000). EC50 values are representative values from the literature.

Antiandrogenic Activity

In addition to their estrogenic effects, 4-octylphenol and 4-nonylphenol have been shown to act as androgen receptor antagonists. They can bind to the AR and inhibit the action of endogenous androgens like testosterone and dihydrotestosterone (DHT). This can disrupt male reproductive development and function. Quantitative data on the antiandrogenic activity of this compound is limited in the available literature.

Table 2: In Vitro Androgen Receptor (AR) Antagonistic Activity

CompoundYeast Androgen Screen (YAS) Assay / Reporter Gene Assay (IC50)
This compound Data not available
4-Octylphenol ~9.71 x 10⁻⁵ M
4-Nonylphenol ~2.02 x 10⁻⁵ M

Validating the antibacterial efficacy of 4-Heptyloxyphenol against different bacterial strains.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antibacterial efficacy of 4-Heptyloxyphenol against various bacterial strains. Due to the limited availability of extensive quantitative data for this compound, this document leverages available information on its activity and compares it with other well-studied phenolic compounds. The experimental protocols provided are standardized methods for assessing antibacterial efficacy.

Comparative Antibacterial Efficacy

To provide a comparative perspective, the following table summarizes the MIC values of other common phenolic compounds against representative Gram-positive and Gram-negative bacteria. This allows for an indirect assessment of this compound's potential efficacy.

CompoundBacterial StrainMIC (µg/mL)Reference
CarvacrolStaphylococcus aureus (MSSA)128.0 - 203.2
CarvacrolStaphylococcus aureus (MRSA)362.0 - 1024.0
ThymolStaphylococcus aureus (MSSA)256.0 - 724.0
ThymolStaphylococcus aureus (MRSA)512.0 - ≥2048
EugenolEscherichia coli1.11 - 2.70 mM
EugenolStaphylococcus aureus0.75 mM
CiprofloxacinStaphylococcus aureus (MRSA)1.25 µM
CiprofloxacinEscherichia coli0.095 µM

Experimental Protocols

The following are detailed methodologies for determining the antibacterial efficacy of a compound like this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure for determining MIC.

Materials:

  • 96-well microtiter plates

  • Bacterial culture in the logarithmic growth phase

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)

  • This compound stock solution

  • Positive control (e.g., ciprofloxacin)

  • Negative control (broth only)

  • Pipettes and sterile tips

Procedure:

  • Preparation of Bacterial Inoculum: Aseptically pick several colonies of the test bacterium from a fresh agar plate and suspend them in sterile broth. Adjust the suspension's turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution of the Test Compound:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the this compound stock solution to the first column of wells, creating a 1:2 dilution.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.

    • The eleventh column will serve as the growth control (inoculum without the compound), and the twelfth column as the sterility control (broth only).

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well from column 1 to 11. The final volume in each well will be 200 µL.

  • Incubation: Cover the plate and incubate at 37°C for 16-20 hours.

  • Interpretation of Results: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of this compound at which no visible bacterial growth is observed.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Procedure:

  • Following the MIC determination, take a 10-20 µL aliquot from each well that showed no visible growth (i.e., the MIC well and all wells with higher concentrations).

  • Spot-plate each aliquot onto a fresh, antibiotic-free agar plate.

  • Incubate the agar plates at 37°C for 18-24 hours.

  • Interpretation of Results: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.

Visualizing Experimental Workflows and Mechanisms

Experimental Workflow for Antibacterial Efficacy Testing

Comparative Performance of Nematic Liquid Crystals: A Focus on 4-Heptyloxyphenol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of nematic liquid crystals derived from 4-Heptyloxyphenol reveals their competitive performance characteristics when benchmarked against established alternatives such as 4-pentyl-4'-cyanobiphenyl (5CB) and 4-methoxybenzylidene-4'-butylaniline (MBBA). This guide provides a comprehensive comparison of their key physical properties, supported by detailed experimental protocols for their characterization.

Nematic liquid crystals are a cornerstone of modern display technology and find increasing applications in various fields, including optical communications, sensing, and smart windows. The performance of these materials is dictated by a range of physical parameters, including the clearing point, birefringence, dielectric anisotropy, and viscosity. This guide focuses on nematic liquid crystals derived from this compound, a class of compounds with significant potential in advanced material applications. To provide a clear performance benchmark, we compare a representative this compound derivative, 4-heptyloxy-4'-cyanobiphenyl (7OCB), with two widely studied nematic liquid crystals: 5CB and MBBA.

Performance Data Summary

The following table summarizes the key performance parameters for 4-heptyloxy-4'-cyanobiphenyl (7OCB), 4-pentyl-4'-cyanobiphenyl (5CB), and 4-methoxybenzylidene-4'-butylaniline (MBBA).

Property4-heptyloxy-4'-cyanobiphenyl (7OCB)4-pentyl-4'-cyanobiphenyl (5CB)4-methoxybenzylidene-4'-butylaniline (MBBA)
Nematic Range (°C) 54 - 7522.5 - 35.0[1]22 - 47
Birefringence (Δn) at 589 nm, 25°C ~0.18 (estimated)0.179[2]~0.2
Dielectric Anisotropy (Δε) at 1 kHz, 25°C +9.8+11.5-0.5
Rotational Viscosity (γ₁) (mPa·s) at 25°C ~150 (estimated)118103

Note: Data for 7OCB is estimated based on trends in the 4-alkoxy-4'-cyanobiphenyl homologous series.

Logical Relationship of Compared Liquid Crystals

The following diagram illustrates the structural relationship and the comparative framework of the discussed nematic liquid crystals.

G Comparative Framework of Nematic Liquid Crystals cluster_0 Core Structures cluster_1 Derivative Liquid Crystals cluster_2 Performance Parameters This compound This compound 7OCB 4-heptyloxy-4'-cyanobiphenyl This compound->7OCB Derivative 4-Pentylbiphenyl 4-Pentylbiphenyl 5CB 4-pentyl-4'-cyanobiphenyl 4-Pentylbiphenyl->5CB Derivative Aniline & Benzaldehyde Aniline & Benzaldehyde MBBA 4-methoxybenzylidene-4'-butylaniline Aniline & Benzaldehyde->MBBA Condensation Product Clearing Point Clearing Point 7OCB->Clearing Point Birefringence Birefringence 7OCB->Birefringence Dielectric Anisotropy Dielectric Anisotropy 7OCB->Dielectric Anisotropy Viscosity Viscosity 7OCB->Viscosity 5CB->Clearing Point 5CB->Birefringence 5CB->Dielectric Anisotropy 5CB->Viscosity MBBA->Clearing Point MBBA->Birefringence MBBA->Dielectric Anisotropy MBBA->Viscosity

Caption: Logical flow from core chemical structures to derivative liquid crystals and their comparative performance parameters.

Experimental Protocols

The characterization of nematic liquid crystals involves a suite of experimental techniques to determine their physical properties. Below are detailed methodologies for the key experiments cited.

Determination of Phase Transition Temperatures (Clearing Point)

Method: Differential Scanning Calorimetry (DSC)

Protocol:

  • A small sample (typically 1-5 mg) of the liquid crystal is hermetically sealed in an aluminum pan.

  • An empty sealed pan is used as a reference.

  • The sample and reference pans are placed in the DSC instrument.

  • The temperature is ramped up at a controlled rate (e.g., 5-10 °C/min) to a point above the expected clearing point.

  • The sample is then cooled at the same rate.

  • The heat flow to or from the sample is measured as a function of temperature.

  • Phase transitions appear as endothermic peaks upon heating and exothermic peaks upon cooling. The peak maximum of the nematic-to-isotropic transition is taken as the clearing point.

Measurement of Birefringence (Δn)

Method: Abbe Refractometer Method

Protocol:

  • A thin, homeotropically aligned liquid crystal cell is prepared by treating the surfaces of two glass slides with a homeotropic alignment agent (e.g., lecithin) and sandwiching the liquid crystal material between them.

  • The Abbe refractometer is calibrated using a standard of known refractive index.

  • The liquid crystal cell is placed on the prism of the refractometer with a drop of a suitable contact liquid.

  • A monochromatic light source (e.g., a sodium lamp, 589 nm) is used for the measurement.

  • By rotating the analyzer, two distinct critical angles can be observed, corresponding to the ordinary refractive index (nₒ) and the extraordinary refractive index (nₑ).

  • The birefringence (Δn) is calculated as the difference between the extraordinary and ordinary refractive indices: Δn = nₑ - nₒ.

  • Temperature control of the sample is crucial and is typically achieved using a circulating water bath connected to the refractometer prisms.

Measurement of Dielectric Anisotropy (Δε)

Method: Dielectric Spectroscopy

Protocol:

  • Two types of liquid crystal cells are prepared: a planar aligned cell and a homeotropic aligned cell. Planar alignment is achieved by coating the glass substrates with a rubbed polyimide layer, while homeotropic alignment is achieved as described for the birefringence measurement.

  • The cells are filled with the liquid crystal material in its isotropic phase and then slowly cooled to the desired measurement temperature in the nematic phase.

  • The capacitance of each cell is measured using an LCR meter at a specific frequency (typically 1 kHz).

  • The dielectric permittivity parallel to the director (ε∥) is calculated from the capacitance of the homeotropic cell, and the dielectric permittivity perpendicular to the director (ε⊥) is calculated from the capacitance of the planar cell.

  • The dielectric anisotropy (Δε) is then calculated as the difference between the parallel and perpendicular components: Δε = ε∥ - ε⊥.

Measurement of Rotational Viscosity (γ₁)

Method: Rotating Magnetic Field Method

Protocol:

  • A sample of the nematic liquid crystal is placed in a small cylindrical container within a temperature-controlled housing.

  • The sample is subjected to a rotating magnetic field of sufficient strength to align the liquid crystal director.

  • The torque exerted by the rotating magnetic field on the director is balanced by the viscous torque of the material.

  • The phase lag between the director and the rotating magnetic field is measured, often using an optical technique that monitors the transmitted light intensity through crossed polarizers.

  • The rotational viscosity (γ₁) can be calculated from the phase lag, the magnetic field strength, the angular frequency of rotation, and the magnetic anisotropy of the liquid crystal.

Experimental Workflow

The following diagram outlines the typical workflow for the synthesis and characterization of nematic liquid crystals.

G Experimental Workflow for Nematic Liquid Crystal Characterization cluster_electro_optical Electro-Optical Properties Start Start Synthesis Synthesis Start->Synthesis Purification Purification Synthesis->Purification Structural_Characterization Structural Characterization (NMR, FT-IR, Mass Spec) Purification->Structural_Characterization Phase_Identification Phase Identification (Polarized Optical Microscopy) Structural_Characterization->Phase_Identification Thermal_Analysis Thermal Analysis (DSC for Transition Temps) Phase_Identification->Thermal_Analysis Electro_Optical_Characterization Electro-Optical Characterization Thermal_Analysis->Electro_Optical_Characterization Viscosity_Measurement Viscosity Measurement (Rheometry) Thermal_Analysis->Viscosity_Measurement Birefringence Birefringence Electro_Optical_Characterization->Birefringence Dielectric_Anisotropy Dielectric Anisotropy Electro_Optical_Characterization->Dielectric_Anisotropy Data_Analysis Data_Analysis Viscosity_Measurement->Data_Analysis End End Data_Analysis->End Birefringence->Data_Analysis Dielectric_Anisotropy->Data_Analysis

Caption: A flowchart illustrating the key stages in the synthesis and comprehensive characterization of nematic liquid crystals.

References

Safety Operating Guide

Essential Safety and Operational Guide for 4-Heptyloxyphenol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate and essential safety protocols, personal protective equipment (PPE) requirements, and logistical plans for the handling and disposal of 4-Heptyloxyphenol in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe and compliant laboratory operations.

Hazard Identification and Personal Protective Equipment

This compound is an irritant that can cause skin, eye, and respiratory tract irritation. Adherence to proper PPE protocols is mandatory to minimize exposure risk.

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.

  • Skin Protection:

    • Gloves: Wear appropriate chemical-resistant protective gloves to prevent skin contact.

    • Clothing: Wear appropriate protective clothing, such as a lab coat, to prevent skin exposure.

  • Respiratory Protection: If ventilation is inadequate or if dusty conditions are present, use a NIOSH or European Standard EN 149 approved respirator. Follow OSHA respirator regulations found in 29 CFR 1910.134 or European Standard EN 149.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

PropertyValueSource
Molecular Formula C13H20O2
Molecular Weight 208.30 g/mol
Appearance Off-white to light beige crystalline powder
Melting Point 60 - 65 °C
Boiling Point 312 °C
Solubility in Water Insoluble
CAS Number 13037-86-0

Operational and Disposal Plans

Follow these procedural steps for the safe handling and disposal of this compound.

Handling and Storage Protocol
  • Engineering Controls: Use in a well-ventilated area. If possible, handle in a chemical fume hood to minimize inhalation exposure.

  • Personal Hygiene: Wash hands and face thoroughly after handling. Do not eat, drink, or smoke in the handling area.

  • Handling Practices:

    • Avoid contact with eyes, skin, and clothing.

    • Minimize dust generation and accumulation.

    • Keep the container tightly closed when not in use.

  • Storage:

    • Store in a cool, dry, well-ventilated area.

    • Keep containers tightly closed.

    • Store away from incompatible substances such as oxidizing agents, acid chlorides, and acid anhydrides.

Spill Response Protocol
  • Immediate Action: Evacuate unnecessary personnel from the spill area.

  • Containment: Wear appropriate PPE as outlined above.

  • Clean-up: Clean up spills immediately. For solid spills, sweep up or absorb the material and place it into a suitable, clean, dry, closed container for disposal. Avoid generating dusty conditions.

First Aid Measures

In case of exposure, follow these immediate first aid procedures.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid immediately.
Skin Contact Get medical aid. Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.
Inhalation Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid immediately.
Ingestion If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately.
Disposal Plan

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.

  • Waste Container: Place waste material into a suitable, clean, dry, and closed container labeled for chemical waste.

  • Disposal Method: Contact a licensed professional waste disposal service to dispose of this material. Do not dispose of it in the sanitary sewer.

Experimental Workflow Visualization

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting, from preparation to disposal.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Heptyloxyphenol
Reactant of Route 2
Reactant of Route 2
4-Heptyloxyphenol

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。